Product packaging for 2-Methylacetophenone(Cat. No.:CAS No. 26444-19-9)

2-Methylacetophenone

Cat. No.: B7766677
CAS No.: 26444-19-9
M. Wt: 134.17 g/mol
InChI Key: YXWWHNCQZBVZPV-UHFFFAOYSA-N
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Description

2'-methylacetophenone is a member of the class of acetophenones that is acetophenone which is substituted by a methyl group at position 2. It has a role as a fungal metabolite, an acaricide and a flavouring agent. It is a member of acetophenones and a member of toluenes.
2'-Methylacetophenone has been reported in Gossypium hirsutum, Averrhoa carambola, and Homo sapiens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B7766677 2-Methylacetophenone CAS No. 26444-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylphenyl)ethanone
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InChI

InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3
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InChI Key

YXWWHNCQZBVZPV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(=O)C
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID501015360
Record name 1-(2-Methylphenyl)ethanone
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Nutty coconut aroma
Record name 2-Methylacetophenone
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Boiling Point

214.00 °C. @ 760.00 mm Hg
Record name 2-Methylacetophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Methylacetophenone
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Density

1.023-1.029
Record name 2-Methylacetophenone
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CAS No.

577-16-2, 26444-19-9
Record name 2′-Methylacetophenone
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Record name 1-(2-Methylphenyl)ethanone
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Foundational & Exploratory

Synthesis and Characterization of 2-Methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylacetophenone (also known as o-methylacetophenone or 2-acetyltoluene). This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document details a common synthetic protocol, purification methods, and a thorough characterization profile using modern analytical techniques.

Synthesis of this compound

A prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the toluene ring. It is important to note that this reaction typically yields a mixture of isomers, with the para isomer (4-methylacetophenone) being the major product due to steric hindrance at the ortho position.[3][4][5] However, the ortho isomer, this compound, is the target molecule of this guide. The separation of these isomers is a critical step in obtaining the pure compound.

An alternative strategy to achieve higher regioselectivity for the ortho product can involve the use of ortho-directing protecting groups or alternative starting materials, though the direct acylation of toluene remains a common approach. For the purposes of this guide, we will focus on the direct acylation of toluene followed by purification.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

This protocol is adapted from established Friedel-Crafts acylation procedures.[6][7]

Materials:

  • Toluene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask. Add anhydrous dichloromethane to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Acylating Agent Addition: In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over a period of 15-20 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[3]

  • Toluene Addition: Once the acetyl chloride addition is complete, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction proceeds to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will be a mixture of this compound and 4-methylacetophenone.

Expected Yield: The overall yield of the mixed isomers can be in the range of 70-85%.[8] The ratio of ortho to para isomers can vary, but typically favors the para product.[5]

Purification

Purification of the isomeric mixture is essential to isolate the desired this compound. Column chromatography is an effective method for this separation.

Protocol: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude mixture to achieve good separation between the ortho and para isomers (typically, the para isomer is less polar and will elute first).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Characterization of this compound

A comprehensive characterization of the synthesized and purified this compound is crucial to confirm its identity and purity. The following sections detail the expected results from various analytical techniques.

Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₀O[2]
Molecular Weight 134.18 g/mol [2]
Appearance Colorless to pale yellow liquid[9]
Boiling Point 214 °C[10]
Density 1.026 g/mL at 25 °C[10]
Refractive Index 1.5318 (at 20 °C)[10]
Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.66d1HAr-H (ortho to C=O)
~7.34t1HAr-H
~7.22m2HAr-H
~2.54s3H-C(=O)CH₃
~2.51s3HAr-CH₃

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data compiled from[11].

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~201.0C=O
~138.0Ar-C (quaternary, attached to -CH₃)
~137.5Ar-C (quaternary, attached to -C=O)
~131.5Ar-CH
~130.5Ar-CH
~128.0Ar-CH
~125.5Ar-CH
~29.5-C(=O)CH₃
~21.5Ar-CH₃

Solvent: CDCl₃. Data compiled from[9][12].

The IR spectrum helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3060-3010MediumAromatic C-H stretch
~2960-2850MediumAliphatic C-H stretch
~1685StrongC=O (ketone) stretch
~1600, ~1480, ~1450Medium-StrongAromatic C=C ring stretch
~760StrongOrtho-disubstituted benzene C-H bend

Sample preparation: Neat liquid film. Data compiled from[2][13][14].

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
134High[M]⁺ (Molecular ion)
119High[M - CH₃]⁺ (Loss of methyl radical from acetyl group)
91High[C₇H₇]⁺ (Tropylium ion, from loss of CO from the [M - CH₃]⁺ fragment)
65Medium[C₅H₅]⁺ (Loss of C₂H₂ from tropylium ion)
43Medium[CH₃CO]⁺ (Acylium ion)

Ionization method: Electron Ionization (EI). Data compiled from[15][16].

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow Start Starting Materials (Toluene, Acetyl Chloride) Reaction Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to RT) Start->Reaction 1. Reagents Workup Aqueous Work-up (HCl, H₂O, NaHCO₃) Reaction->Workup 2. Quenching & Extraction Crude Crude Product (Isomeric Mixture) Workup->Crude 3. Isolation Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Purification 4. Separation Pure Pure this compound Purification->Pure 5. Final Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization_Workflow Pure_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of this compound via the Friedel-Crafts acylation of toluene, followed by purification and comprehensive characterization. The provided experimental protocols and tabulated analytical data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Careful execution of the synthetic and purification steps, coupled with thorough spectroscopic analysis, is essential for obtaining and verifying the high-purity this compound required for further applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylacetophenone (also known as 2'-Methylacetophenone or 1-(o-tolyl)ethanone). The information herein is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual workflows to support laboratory applications and drug discovery processes.

Core Physicochemical Properties

This compound is an aromatic ketone characterized as a colorless to pale yellow liquid at room temperature.[1] It possesses a distinct sweet, floral, and nutty aroma.[2] The following tables summarize its key quantitative physicochemical properties for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₀O[3]
Molecular Weight 134.18 g/mol [3]
Appearance Colorless to pale yellow liquid[2][3]
Density 1.026 g/mL at 25 °C[2]
Boiling Point 214 °C at 760 mmHg[4]
Refractive Index n20/D 1.5318[3]
Flash Point 76 °C (168.8 °F) - closed cup

Note on Melting Point: While some sources report a melting point of 107-108 °C, this is inconsistent with its state as a liquid at room temperature as described by numerous chemical suppliers and databases.[2] PubChem describes its physical form as a colorless liquid.[4]

Table 2: Solubility Profile of this compound

SolventSolubilitySource(s)
Water Insoluble (1123 mg/L at 25 °C)[2][5]
Ethanol Soluble[2]
Chloroform Slightly Soluble[2]
Ethyl Acetate Slightly Soluble[2]

Spectral Information

Spectral data is crucial for the structural elucidation and identification of this compound. Key spectral identifiers include:

  • ¹H NMR: Proton NMR spectroscopy is used to determine the hydrogen atom environment in the molecule.

  • IR Spectroscopy: Infrared spectroscopy helps in identifying the functional groups present, notably the carbonyl (C=O) stretch characteristic of a ketone.

While specific spectra are not reproduced here, this information is readily available in chemical databases for comparison with experimental results.

Experimental Protocols

This section details generalized, yet comprehensive, methodologies for the determination of key physicochemical properties and a plausible synthesis route for this compound.

3.1. Synthesis via Friedel-Crafts Acylation

This compound can be synthesized via the Friedel-Crafts acylation of toluene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[6][7]

Detailed Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas byproduct).[7][8]

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and a dry, inert solvent such as dichloromethane. Cool the suspension to 0 °C using an ice bath.[7][9]

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 5 °C.[9]

  • Addition of Toluene: Following the formation of the acylium ion complex, add a solution of toluene (1.0 equivalent) in dichloromethane dropwise from the addition funnel over 15-30 minutes, keeping the temperature low.[7][8]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[8][9]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7]

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.[6]

3.2. Determination of Boiling Point (Capillary Method)

The boiling point is a key indicator of a liquid's purity. The capillary method provides an accurate determination with a small sample volume.[10][11]

Detailed Methodology:

  • Sample Preparation: Fill a small test tube (fusion tube) with 2-3 mL of this compound.[11]

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid and the sealed end above the surface.[10]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread. Suspend the assembly in a heating bath (e.g., paraffin oil in a Thiele tube or a beaker on a hot plate) ensuring the sample is below the liquid level of the bath.[10][11]

  • Heating: Gently heat the bath with continuous stirring to ensure uniform temperature distribution.[11]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges. Alternatively, note the temperature at which the bubble stream stops upon cooling, and the liquid begins to enter the capillary tube. This temperature corresponds to the boiling point.[10]

3.3. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.[12]

Detailed Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature using a mechanical shaker or stirrer for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Separate the undissolved liquid from the saturated solution. This is best achieved by centrifuging the sample and then carefully collecting the supernatant (the saturated solution).[12]

  • Quantification: Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A pre-established calibration curve with standards of known concentrations is required for accurate quantification.[12]

  • Data Reporting: Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[12]

Visualizations of Experimental Workflows and Pathways

The following diagrams, created using Graphviz, illustrate key experimental and logical workflows relevant to the study of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Toluene Toluene Reaction Friedel-Crafts Acylation (in Dichloromethane, 0°C to RT) Toluene->Reaction AcetylChloride Acetyl Chloride AcetylChloride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction catalyzes Quench Quench with Ice/HCl Reaction->Quench Workup Extraction & Washing Quench->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

G cluster_setup Setup cluster_measurement Measurement cluster_result Result A Place sample in test tube B Insert sealed capillary (open end down) A->B C Attach tube to thermometer B->C D Suspend in heating bath C->D E Heat bath gently with stirring D->E F Observe for bubble stream from capillary E->F G Record temperature of continuous bubble stream F->G H Boiling Point Determined G->H

Caption: Experimental workflow for boiling point determination.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_res Result A Add excess this compound to solvent B Seal vial and agitate at constant temperature (24-48h) A->B C Centrifuge sample B->C D Collect clear supernatant C->D E Analyze supernatant via GC/HPLC D->E F Calculate concentration from calibration curve E->F G Solubility Reported (e.g., mg/mL) F->G

Caption: Workflow for solubility determination via shake-flask method.

References

Unveiling 2-Methylacetophenone: A Journey Through its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the discovery and historical synthesis of 2-Methylacetophenone, a key aromatic ketone. This guide meticulously details the early 20th-century origins of the compound and the foundational synthetic methodologies that first brought it into the laboratory.

While the precise moment of its initial isolation remains nuanced, scientific literature from the early 20th century indicates that this compound was first prepared through the investigation of substituted aromatic ketones. The primary and most historically significant method for its synthesis is the Friedel-Crafts acylation of ortho-xylene.

The Friedel-Crafts Acylation: A Cornerstone of Aromatic Ketone Synthesis

The Friedel-Crafts acylation, a reaction developed in 1877 by Charles Friedel and James Crafts, has been the bedrock for the synthesis of aromatic ketones for over a century. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, o-xylene, with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride.

The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich o-xylene ring. Due to the directing effects of the two methyl groups on the aromatic ring, the acylation of o-xylene predominantly yields a single isomer, 3,4-dimethylacetophenone, with 2,3-dimethylacetophenone as a minor product. However, for the synthesis of this compound, the starting material is toluene, which upon acylation yields a mixture of ortho and para isomers. The separation of these isomers was a significant challenge for early chemists.

A historical synthesis of a related isomer, p-methylacetophenone, provides a clear window into the experimental protocols of the era. This procedure, readily adaptable for the synthesis of this compound from toluene, highlights the typical conditions and reagents employed.

Historical Experimental Protocol: Friedel-Crafts Acylation for Methylacetophenone Synthesis

The following protocol is based on historical accounts of Friedel-Crafts acylation for the synthesis of methylacetophenones.

Objective: To synthesize methylacetophenone isomers via the Friedel-Crafts acylation of toluene.

Reagents and Equipment:

  • Anhydrous Toluene

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride

  • Concentrated Hydrochloric Acid

  • Ice

  • 5% Sodium Hydroxide Solution

  • Anhydrous Calcium Chloride

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus

Methodology:

  • A three-neck flask equipped with a stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube is charged with anhydrous aluminum chloride and anhydrous toluene.

  • A mixture of acetic anhydride and anhydrous toluene is slowly added from the dropping funnel with constant stirring. The reaction is exothermic and the rate of addition is controlled to maintain a moderate reaction temperature.

  • Following the addition, the reaction mixture is heated in a water bath for approximately 30 minutes to drive the reaction to completion, indicated by the cessation of hydrogen chloride gas evolution.

  • The reaction mixture is then cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated using a separatory funnel.

  • The aqueous layer is extracted with toluene to recover any dissolved product.

  • The combined organic layers are washed successively with water, 5% sodium hydroxide solution, and again with water.

  • The washed organic layer is dried over anhydrous calcium chloride.

  • The drying agent is removed by filtration, and the toluene is distilled off.

  • The remaining crude product is then purified by fractional distillation to separate the ortho and para isomers.

Quantitative Data Summary

Reagent/ProductMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Melting Point (°C)
Toluene 92.140.867110.6-95
Acetic Anhydride 102.091.082139.8-73.1
Aluminum Chloride 133.342.48180 (sublimes)192.6
This compound 134.181.026214-
4-Methylacetophenone 134.181.00522628

Note: Specific yields from historical syntheses are not consistently reported in early literature, but the acylation of xylenes is known to proceed in high yield.

Logical Workflow of Historical Synthesis

The following diagram illustrates the logical workflow of the historical Friedel-Crafts acylation for the synthesis of methylacetophenone isomers.

Historical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Products Toluene Anhydrous Toluene ReactionFlask Three-Neck Flask Toluene->ReactionFlask Ac2O Acetic Anhydride Addition Slow Addition of Acetic Anhydride Ac2O->Addition AlCl3 Anhydrous AlCl3 AlCl3->ReactionFlask Heating Heating (Water Bath) ReactionFlask->Heating Addition->ReactionFlask Quenching Quenching with Ice/HCl Heating->Quenching Separation Separatory Funnel (Organic/Aqueous) Quenching->Separation Washing Washing with NaOH and Water Separation->Washing Drying Drying over CaCl2 Washing->Drying Filtration Filtration Drying->Filtration Distillation_Toluene Distillation of Toluene Filtration->Distillation_Toluene Fractional_Distillation Fractional Distillation of Isomers Distillation_Toluene->Fractional_Distillation Product_ortho This compound Fractional_Distillation->Product_ortho Product_para 4-Methylacetophenone Fractional_Distillation->Product_para

Caption: Logical workflow of the historical Friedel-Crafts acylation for methylacetophenone synthesis.

Alternative Historical Synthesis Methods

While Friedel-Crafts acylation remains the most prominent historical method, other reactions of the early 20th century could have theoretically been employed for the synthesis of this compound, although specific documented examples are scarce.

  • Grignard Reaction: The reaction of o-tolylmagnesium bromide (a Grignard reagent) with acetyl chloride would provide a direct route to this compound. Grignard reagents, discovered by Victor Grignard in 1900, were a revolutionary tool for carbon-carbon bond formation in early organic chemistry.

The following diagram illustrates the conceptual pathway of the Grignard reaction for the synthesis of this compound.

Grignard_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Grignard o-Tolylmagnesium Bromide ReactionStep Nucleophilic Acyl Substitution Grignard->ReactionStep AcetylChloride Acetyl Chloride AcetylChloride->ReactionStep Product This compound ReactionStep->Product

Investigating the Biological Activity of 2-Methylacetophenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to investigate the biological activities of 2-methylacetophenone derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret studies aimed at elucidating the therapeutic potential of this class of compounds. This document summarizes key biological activities, details relevant experimental protocols, and presents quantitative data for comparative analysis.

Biological Activities of this compound Derivatives

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of various substituents to the this compound core allows for the modulation of their pharmacological properties, leading to the identification of potent antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.

Antimicrobial Activity

Derivatives of this compound have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The evaluation of their efficacy is crucial in the search for new therapeutics to combat antimicrobial resistance.

Data Presentation: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2,3,4-Trihydroxy-5-methylacetophenoneBacillus cereus62.5-[1]
Escherichia coli62.5-[1]
Klebsiella pneumoniae125-[1]
Mycobacterium smegmatis125-[1]
Staphylococcus aureus62.5-[1]
Staphylococcus epidermidis250-[1]
Staphylococcus simulans250-[1]
Semicarbazone Derivatives (General)Various Bacteria & FungiSignificant Activity-[2]

Note: "-" indicates data not available in the cited sources. MIC = Minimum Inhibitory Concentration.

Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized methods are employed to ensure the reproducibility and comparability of antimicrobial activity data.[3][4] The most common in vitro methods include the broth dilution, agar well diffusion, and disk diffusion assays.[3][4][5]

Broth Dilution Method (for MIC Determination) [3][5]

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.[6]

  • Compound Dilution: A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Agar Well/Disk Diffusion Method [3][5]

  • Plate Preparation: A sterile agar plate (e.g., Mueller-Hinton Agar) is uniformly inoculated with the standardized microbial suspension.

  • Application of Compound:

    • Well Diffusion: Wells are punched into the agar, and a specific volume of the dissolved this compound derivative is added to each well.[5]

    • Disk Diffusion: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the compound and placed on the agar surface.[3]

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition (the area around the well or disc where microbial growth is inhibited) is measured in millimeters.

Experimental Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_methods In Vitro Assays start Start: This compound Derivative Synthesis stock Prepare Stock Solution (e.g., in DMSO) start->stock broth Broth Dilution Assay stock->broth agar Agar Diffusion Assay (Well or Disk) stock->agar culture Prepare Microbial Culture (e.g., Bacteria, Fungi) standardize Standardize Inoculum (e.g., 0.5 McFarland) culture->standardize standardize->broth standardize->agar mic Determine MIC (µg/mL) broth->mic zoi Measure Zone of Inhibition (mm) agar->zoi end End: Antimicrobial Profile mic->end zoi->end

Caption: Workflow for evaluating the antimicrobial activity of this compound derivatives.

Anticonvulsant Activity

Certain derivatives of this compound have been investigated for their potential to suppress seizures, suggesting a role in the management of epilepsy.[7] Preclinical screening of anticonvulsant drugs often involves in vivo models that assess the ability of a compound to prevent or delay the onset of seizures induced by chemical or electrical stimuli.[8][9]

Data Presentation: Anticonvulsant Activity of 2-Methyl-6-(phenylethynyl)-pyridine (MPEP)

Seizure ModelParameterED₅₀ (mg/kg, i.p.)Reference
Sound-induced (DBA/2 mice)Clonic Seizures18[7]
Tonic Seizures6.1[7]
CHPG-inducedClonic Seizures0.42[7]
DHPG-inducedClonic Seizures22[7]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. MPEP is a derivative of 2-methylpyridine, structurally related to the topic.

Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Seizure Test [9][10]

  • Animal Preparation: Rodents (mice or rats) are used for this assay.

  • Compound Administration: The test this compound derivative is administered, typically intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizure: A supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.[9]

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered an indication of anticonvulsant activity.[8]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [10]

  • Animal Preparation: Rodents are used for this assay.

  • Compound Administration: The test derivative is administered prior to the convulsant.

  • Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA receptor antagonist, is administered to induce clonic seizures.[11]

  • Observation: Animals are observed for the onset and severity of clonic and tonic seizures.

  • Evaluation: The ability of the compound to prevent or delay the onset of seizures is a measure of its anticonvulsant efficacy.

Logical Flow for In Vivo Anticonvulsant Testing

Anticonvulsant_Logic cluster_models Seizure Induction Models start Test Compound: This compound Derivative admin Administer Compound to Rodents (i.p. or p.o.) start->admin mes Maximal Electroshock (MES) admin->mes scptz Subcutaneous PTZ (scPTZ) admin->scptz observe_mes Observe for Tonic Hind Limb Extension mes->observe_mes observe_ptz Observe for Clonic/Tonic Seizures scptz->observe_ptz eval_mes Protection against MES? observe_mes->eval_mes eval_ptz Protection against PTZ? observe_ptz->eval_ptz active Potential Anticonvulsant Activity eval_mes->active Yes inactive No Activity Observed eval_mes->inactive No eval_ptz->active Yes eval_ptz->inactive No NFkB_Pathway cluster_nuc lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates ikb_nfkb IκBα-NF-κB Complex (Inactive, in Cytoplasm) ikb_nfkb->ikb ikb_nfkb->nfkb nucleus Nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes Induces Transcription derivative This compound Derivative derivative->ikk Inhibits Anticancer_Workflow start Start: Cancer Cell Line Culture seed Seed Cells in 96-Well Plate start->seed treat Treat with this compound Derivative (Varying Concentrations) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (2-4h) mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance (~570nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

References

An In-depth Technical Guide to the Reaction Mechanism Studies of 2-Methylacetophenone Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanisms involved in the synthesis of 2-methylacetophenone. The primary focus is on the Friedel-Crafts acylation of toluene, the most prevalent synthetic route. This document details the underlying mechanistic principles, explores the factors governing regioselectivity, and presents detailed experimental protocols. Furthermore, alternative synthetic strategies are discussed, and quantitative data from various studies are systematically tabulated for comparative analysis. The guide is supplemented with visual diagrams generated using Graphviz to elucidate key reaction pathways and experimental workflows, offering a thorough resource for professionals in organic synthesis and drug development.

Introduction

This compound, an aromatic ketone, serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring a methyl group ortho to the acetyl group on the benzene ring, presents unique synthetic challenges and opportunities. A profound understanding of the reaction mechanisms governing its formation is paramount for optimizing synthetic routes, maximizing yields, and controlling isomer distribution. This guide delves into the core principles of this compound synthesis, with a primary emphasis on the widely employed Friedel-Crafts acylation reaction.

Primary Synthetic Route: Friedel-Crafts Acylation of Toluene

The most common method for synthesizing methylacetophenone isomers is the Friedel-Crafts acylation of toluene. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of toluene.[3] The reaction typically utilizes an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[4]

Reaction Mechanism

The Friedel-Crafts acylation of toluene proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), coordinates with the acylating agent (e.g., acetyl chloride). This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺). This highly electrophilic species is the key reactant in the subsequent step.[3]

  • Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bonded to the newly introduced acyl group. This step restores the aromaticity of the ring, yielding the methylacetophenone product and regenerating the Lewis acid catalyst.

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion (CH₃CO⁺) + AlCl₄⁻ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Toluene Toluene Arenium Arenium Ion Intermediate Toluene->Arenium + CH₃CO⁺ Product This compound / 4-Methylacetophenone Arenium->Product + AlCl₄⁻ HCl HCl + AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation of Toluene.

Regioselectivity

The methyl group of toluene is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. Consequently, the acylation of toluene yields a mixture of this compound (ortho-isomer) and 4-methylacetophenone (para-isomer). However, the reaction exhibits a strong preference for the formation of the para-isomer, primarily due to steric hindrance at the ortho position from the bulky acyl group and the catalyst complex.

The regioselectivity of the Friedel-Crafts acylation of toluene is significantly influenced by the choice of catalyst and reaction conditions.

Quantitative Data on Isomer Distribution

The distribution of ortho, meta, and para isomers in the acylation of toluene is a critical aspect of this reaction. The following tables summarize quantitative data from various studies.

Table 1: Isomer Distribution in the Acetylation of Toluene with Acetyl Halides

CatalystAcylating AgentTemperatureOrtho (%)Meta (%)Para (%)Reference
FeSO₄ (activated)Acetyl HalidesRoom Temp.2197[5]
Aroyl triflate / HOTfAroyl triflate-~10-~90[6]
Aroyl triflate / 2,4,6-tri-tert-butylpyridineAroyl triflate-~30-~70[6]

Table 2: Influence of Zeolite Catalysts on the Acetylation of Toluene

CatalystAcylating AgentTemperature (K)Conversion of Acetyl Chloride (%)Selectivity for 4-Methylacetophenone (%)Reference
H-ZSM-5Acetyl Chloride45360.288.3[7]
H-mordeniteAcetyl Chloride453--[7]
REY zeolitesAcetyl Chloride453--[7]
La-β ZeoliteAcetic Anhydride368-408->95

Experimental Protocols

Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol is a representative procedure for the laboratory-scale synthesis of methylacetophenone isomers.

Materials:

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, a 60 mL addition funnel, and a reflux condenser.

  • Catalyst Suspension: In a fume hood, carefully weigh anhydrous aluminum chloride (0.0275 mol) and add it to the round-bottom flask. Add 8 mL of dichloromethane to create a suspension.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Measure acetyl chloride (0.0275 mol) in a dry graduated cylinder and transfer it to the addition funnel. Add 5 mL of dichloromethane to the funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10 minutes, maintaining the temperature below 5°C.

  • Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (0.025 mol) in 5 mL of dichloromethane to the addition funnel. Add this solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

  • Workup: Carefully pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 10 mL of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of 5% sodium bicarbonate solution, and 15 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation to obtain the crude product mixture of methylacetophenone isomers.

  • Purification: The isomers can be separated and purified by column chromatography or fractional distillation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification A Assemble dry glassware B Add AlCl₃ and CH₂Cl₂ to flask A->B C Cool to 0°C B->C D Add Acetyl Chloride solution dropwise C->D E Add Toluene solution dropwise D->E F Stir at room temperature E->F G Quench with ice and HCl F->G H Extract with CH₂Cl₂ G->H I Wash with H₂O, NaHCO₃, Brine H->I J Dry with Na₂SO₄ I->J K Evaporate solvent J->K L Column Chromatography or Distillation K->L M Obtain pure this compound L->M

Caption: Experimental Workflow for Friedel-Crafts Acylation.

Alternative Synthetic Route: Fries Rearrangement

The Fries rearrangement is an alternative method for the synthesis of hydroxyaryl ketones, which can be precursors to this compound derivatives. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. The reaction is ortho and para selective, and the product distribution can be influenced by reaction conditions such as temperature and solvent.

General Mechanism of the Fries Rearrangement

The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways. A widely accepted mechanism involves the formation of an acylium carbocation intermediate, which then undergoes electrophilic aromatic substitution on the aromatic ring.

Fries_Rearrangement cluster_step1 Step 1: Complexation cluster_step2 Step 2: Acylium Ion Formation cluster_step3 Step 3: Electrophilic Aromatic Substitution PhenolicEster Phenolic Ester Complex Ester-Lewis Acid Complex PhenolicEster->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AcyliumIon Acylium Ion + Phenoxide-Lewis Acid Complex Complex->AcyliumIon HydroxyArylKetone Hydroxy Aryl Ketone (ortho and para isomers) AcyliumIon->HydroxyArylKetone

Caption: General Mechanism of the Fries Rearrangement.

Experimental Protocol for Fries Rearrangement

The following is a general protocol for the Fries rearrangement to produce hydroxyacetophenones.

Materials:

  • Phenolic ester (e.g., phenyl acetate)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the phenolic ester in nitrobenzene.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • Heating: After the addition is complete, slowly heat the reaction mixture. The temperature can be adjusted to favor either the ortho or para isomer (lower temperatures generally favor the para product, while higher temperatures favor the ortho product).

  • Workup: After the reaction is complete, cool the mixture and pour it onto a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the product with dichloromethane, wash the organic layer, dry it, and remove the solvent. The product can be purified by column chromatography or recrystallization.

Conclusion

The synthesis of this compound is most practically achieved via the Friedel-Crafts acylation of toluene. This in-depth guide has elucidated the reaction mechanism, with a particular focus on the factors that govern the regioselectivity of the acylation. The strong preference for the formation of the para-isomer, 4-methylacetophenone, is a key consideration in designing a synthetic strategy for the ortho-isomer. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to optimize reaction conditions to suit their specific needs. While the Fries rearrangement presents an alternative route for related compounds, the Friedel-Crafts acylation remains the more direct and widely utilized method for the preparation of this compound. This guide serves as a comprehensive resource for scientists and professionals engaged in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Photochemical Properties of 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetophenone, an aromatic ketone, exhibits a range of intriguing photochemical behaviors upon absorption of ultraviolet radiation. Its structural features, particularly the presence of a carbonyl group and an ortho-methyl substituent on the aromatic ring, give rise to distinct photoreactivity. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its photoenolization and potential for Norrish type reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of photochemistry, organic synthesis, and drug development, where understanding and harnessing light-induced molecular transformations are paramount.

Photophysical and Photochemical Parameters

The photochemical reactivity of this compound is governed by the nature of its electronically excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). The subsequent photochemical reactions are largely dictated by the properties of these excited states.

UV-Vis Absorption

The UV-Vis absorption spectrum of acetophenone, a closely related compound, shows a strong absorption band around 245-250 nm, which is attributed to a π→π* transition of the benzene ring. The methyl substituent in this compound is expected to cause a slight red-shift in this absorption band. A weaker n→π* transition of the carbonyl group is typically observed at longer wavelengths, around 270-300 nm for aromatic ketones.

Photochemical Reactivity: Photoenolization

The most well-documented photochemical reaction of this compound is its efficient photoenolization. This process involves an intramolecular hydrogen abstraction from the ortho-methyl group by the excited carbonyl group, leading to the formation of a transient photoenol.

Key Quantitative Data:

The following tables summarize the key quantitative data available for the photochemical processes of this compound.

Table 1: Triplet State and Photoenol Decay Kinetics in Various Solvents [1]

SolventTriplet First-Order Decay Rate Constant (k_T) (s⁻¹)Photoenol First-Order Decay Rate Constant (k_E) (s⁻¹)
Cyclohexane6.6 x 10⁶0.32
Dioxan-1.8
Propan-2-ol7.7 x 10⁵7.9

Table 2: Photoenol Properties and Reactivity

PropertyValueReference
Photoenol Absorption Maximum (λ_max)~380 nm[1]
Reaction Rate Constant with Oxygen2.0 x 10⁵ dm³ mol⁻¹ s⁻¹[1]
Reaction Rate Constant with Maleic Anhydride2.1 x 10⁴ dm³ mol⁻¹ s⁻¹[1]
Potential Photochemical Pathways: Norrish Reactions

Aromatic ketones can also undergo Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction) reactions.[2]

  • Norrish Type I Reaction: This involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, forming two radical intermediates.

  • Norrish Type II Reaction: This pathway requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl group, leading to a 1,4-biradical intermediate.

For this compound, the primary photochemical pathway is photoenolization. The occurrence and quantum yields of Norrish Type I or Type II reactions for this specific molecule are not well-documented in the reviewed literature, suggesting they are likely minor pathways compared to the highly efficient photoenolization process.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the photochemical properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the ground-state absorption spectrum of this compound.

Materials:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations ranging from approximately 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette twice with the solution, then fill it.

  • Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm).

  • Repeat for all concentrations.

  • Data Analysis: Plot absorbance versus wavelength for each concentration. To determine the molar absorptivity (ε), use the Beer-Lambert law (A = εcl) at the wavelength of maximum absorbance (λ_max).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Quartz fluorescence cuvettes (1 cm path length)

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both this compound and the fluorescence standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • UV-Vis Measurement: Record the UV-Vis absorption spectra of all prepared solutions.

  • Fluorescence Measurement (Standard):

    • Set the excitation wavelength of the fluorometer to a wavelength where the standard absorbs strongly.

    • Record the fluorescence emission spectrum of the standard solution.

    • Integrate the area under the emission peak.

  • Fluorescence Measurement (Sample):

    • Using the same excitation wavelength and instrument settings, record the fluorescence emission spectrum of the this compound solution.

    • Integrate the area under the emission peak.

  • Quantum Yield Calculation: The fluorescence quantum yield (Φ_F) of the sample can be calculated using the following equation: Φ_F(sample) = Φ_F(standard) * [I(sample) / I(standard)] * [A(standard) / A(sample)] * [n(sample)² / n(standard)²] where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Laser Flash Photolysis

Objective: To detect and characterize transient species, such as triplet states and photoenols, generated upon photoexcitation of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent

  • Laser flash photolysis setup (including a pulsed laser for excitation, a monitoring lamp, a monochromator, and a detector)

  • Flow cell or quartz cuvette

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent. The concentration should be adjusted to have a suitable absorbance at the laser excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to avoid quenching of the triplet state by oxygen.

  • Experimental Setup:

    • The sample is placed in a flow cell or cuvette within the laser flash photolysis apparatus.

    • The sample is excited with a short laser pulse (e.g., from a Nd:YAG laser).

    • A continuous monitoring light beam from a lamp passes through the sample at a right angle to the laser beam.

  • Data Acquisition:

    • Changes in the intensity of the monitoring light, due to the absorption of the transient species, are recorded as a function of time at different wavelengths.

    • This allows for the construction of the transient absorption spectrum and the determination of the kinetic decay profiles of the transient species.

  • Data Analysis: The decay traces are analyzed to determine the lifetimes of the transient species. The transient absorption spectra help in the identification of these species (e.g., the triplet state and the photoenol).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key photochemical pathways of this compound and a typical experimental workflow for its analysis.

PhotochemicalPathways S0 This compound (S₀) S1 Excited Singlet State (S₁) S0->S1 hν (Absorption) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Photoenol Photoenol T1->Photoenol Intramolecular H-Abstraction Norrish_I Norrish Type I (α-Cleavage) T1->Norrish_I Potential Pathway Norrish_II Norrish Type II (γ-H Abstraction) T1->Norrish_II Potential Pathway Photoenol->S0 Reketonization Reketonization Reketonization->S0 Radicals Radical Products Norrish_I->Radicals Biradical 1,4-Biradical Norrish_II->Biradical

Caption: Photochemical pathways of this compound.

ExperimentalWorkflow start Start: Sample Preparation (this compound Solution) uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence lfp Laser Flash Photolysis start->lfp uv_data Ground State Absorption Spectrum (λ_max, ε) uv_vis->uv_data fluor_data Emission Spectrum Quantum Yield (Φ_F) fluorescence->fluor_data lfp_data Transient Absorption Spectra Triplet & Photoenol Lifetimes lfp->lfp_data analysis Data Analysis & Interpretation uv_data->analysis fluor_data->analysis lfp_data->analysis

Caption: Experimental workflow for photochemical analysis.

Conclusion

The photochemistry of this compound is dominated by a highly efficient photoenolization process that proceeds via the triplet excited state. This technical guide has provided a detailed summary of the available quantitative data, experimental protocols for its characterization, and visual representations of the underlying photochemical pathways. While the primary photochemical behavior is well-understood, further research could focus on definitively quantifying the quantum yields of fluorescence and potential minor competing pathways such as Norrish Type I and II reactions. A thorough understanding of these photochemical properties is crucial for applications in organic synthesis, the development of photoresponsive materials, and for assessing the photostability of drug molecules containing this or similar structural motifs.

References

Theoretical Insights into the Molecular Conformation of 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the molecular conformation of 2-Methylacetophenone. The document is intended for researchers, scientists, and professionals in drug development who are interested in the structural chemistry of ortho-substituted aromatic ketones. It summarizes key quantitative data, details the methodologies employed in seminal research, and presents visual diagrams to elucidate structural relationships and experimental workflows.

Introduction: The Question of Planarity

The conformation of this compound is of significant interest due to the steric interaction between the ortho-methyl group and the acetyl group. This interaction is hypothesized to force the acetyl group out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. The extent of this out-of-plane rotation, defined by the torsional angle (φ), dictates the balance between steric hindrance and electronic conjugation. Seminal studies combining gas-phase experimental data with high-level ab initio calculations have provided definitive insights into the molecule's preferred geometry, challenging earlier assumptions of a highly twisted structure.[1][2]

Conformational Analysis

Theoretical calculations and experimental data confirm that this compound does not adopt a planar conformation.[1] Instead, it exists as an equilibrium of two non-planar conformers, with a significant preference for one major form. The conformations are defined by the C(6)-C(1)-C=O torsional angle (φ).

  • Synclinal (sc) Conformer: This is the most stable and predominant conformation.[1][2] The acetyl group is twisted out of the aromatic plane, with the carbonyl oxygen positioned on the same side as the ortho-methyl group.

  • Anticlinal (ac) Conformer: A second, less stable conformer is also predicted by theoretical calculations.[1] In this form, the acetyl group is rotated further from the plane. Its calculated abundance is less than 6%, making it difficult to detect experimentally with methods like gas electron diffraction.[1]

Claims of a conformation with the acetyl group twisted nearly 90 degrees out of the plane to maximize steric inhibition of resonance have been disproven by these detailed studies.[1]

Quantitative Conformational and Geometric Data

The structural parameters of this compound have been determined with high precision through a combination of Gas Electron Diffraction (GED) experiments and Møller–Plesset perturbation theory (MP2) calculations.[1]

Table 1: Conformational Data for this compound

Conformer Method Torsional Angle (φ) [C(6)-C(1)-C=O] Relative Abundance
Synclinal (sc) GED (Experimental) 32.7(24)° Predominant
MP2(full)/6-311++G** (Theoretical) 26.0° > 94%

| Anticlinal (ac) | MP2(full)/6-311++G** (Theoretical) | 140.0° | < 6% |

Table 2: Key Geometric Parameters Indicating Steric Crowding

Steric repulsion between the ortho-methyl and acetyl groups leads to distortions in bond angles around the substitution sites, which is a clear indicator of steric strain.[1]

ParameterDescriptionObservation
C(1)-C(2) Bond Length Bond between the two substituted aromatic carbonsElongated due to steric crowding.[1]
C(1)-C(2)-C(H₃) Angle Bond angle involving the methyl groupWidened to relieve steric hindrance.[1]
C(2)-C(1)-C(O) Angle Bond angle involving the acetyl groupWidened to relieve steric hindrance.[1]

Computational and Experimental Protocols

A synergistic approach combining theoretical calculations and gas-phase experiments was crucial for accurately determining the molecular structure of this compound.[1]

High-level ab initio calculations were performed to explore the potential energy surface and identify stable conformers.

  • Primary Method: Second-order Møller–Plesset perturbation theory (MP2) with the 'full' keyword, indicating the inclusion of all electrons in the correlation calculation.[1][2]

  • Basis Set: A large and flexible Pople-style basis set, 6-311++G, was used, which includes diffuse functions (++) and polarization functions on both heavy atoms and hydrogens ( ) to accurately model the electronic structure.[1]

  • DFT Method Evaluation: Various Density Functional Theory (DFT) protocols were also tested. It was found that the B2PLYP functional supported the non-planar conformation found experimentally. However, other common functionals like B3LYP, M05-2X, B98, and B97-D were in contradiction with the experimental findings, highlighting the importance of selecting computational methods that properly account for long-range correlation in this system.[1]

GED is a powerful technique for determining the precise geometry of molecules in the gas phase, free from intermolecular forces present in crystals or solutions.[3]

  • Principle: A high-energy beam of electrons is fired through a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern of concentric rings.

  • Data Analysis: The resulting diffraction pattern is analyzed to determine the equilibrium distances between all pairs of atoms in the molecule.

  • Application: For this compound, the GED data provided the crucial experimental evidence for its non-planar structure and yielded the torsional angle of the predominant synclinal conformer.[1]

Visualizations

The following diagrams illustrate the key relationships and workflows involved in the conformational analysis of this compound.

cluster_exp Experimental Protocol cluster_theory Theoretical Protocol exp_start Gas-Phase Sample ged Gas Electron Diffraction (GED) exp_start->ged diff_pattern Diffraction Pattern ged->diff_pattern exp_struct Experimental Structure (φ = 32.7°) diff_pattern->exp_struct final_conclusion Final Validated Conformation: Predominantly non-planar synclinal (sc) form exp_struct->final_conclusion Validation theory_start Initial Molecular Model mp2 Ab Initio Calculation (MP2(full)/6-311++G**) theory_start->mp2 dft DFT Calculations (B2PLYP, B3LYP, etc.) theory_start->dft pes Potential Energy Surface mp2->pes dft->pes theory_struct Predicted Structures (sc, ac conformers) pes->theory_struct theory_struct->final_conclusion Prediction

References

The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone derivatives represent a diverse class of phenolic compounds found across more than 24 plant families.[1][2] These compounds play crucial roles in plant defense mechanisms, acting as repellents against insects and other herbivores.[1] Beyond their ecological significance, acetophenone derivatives serve as important precursors for the synthesis of various pharmaceuticals, including anti-inflammatory drugs.[1][3] Notable examples include apocynin and paeonol, which exhibit anti-inflammatory properties without significant side effects.[1][3] The genera Melicope and Acronychia are particularly rich sources of these compounds.[1][2] This guide provides an in-depth overview of the biosynthesis of acetophenone derivatives in plants, including the core metabolic pathways, quantitative data on their occurrence and bioactivity, and detailed experimental protocols for their study.

Core Biosynthetic Pathways

The biosynthesis of acetophenone derivatives in plants primarily originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. From L-phenylalanine, the pathway proceeds through a series of enzymatic reactions, including a key β-oxidative chain-shortening process.

Shikimate Pathway and the Formation of L-Phenylalanine

The shikimate pathway is the central route for the biosynthesis of aromatic amino acids in plants and microorganisms.[3] It begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of intermediates to yield chorismate, which is the precursor to phenylalanine, tyrosine, and tryptophan. Phenylalanine ammonia-lyase (PAL) is a key enzyme that channels phenylalanine from primary metabolism into the phenylpropanoid pathway by converting it to trans-cinnamic acid.[3][4]

G General Shikimate Pathway to L-Phenylalanine PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Prephenate Prephenate Chorismate->Prephenate Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate L_Phenylalanine L-Phenylalanine Phenylpyruvate->L_Phenylalanine

Shikimate Pathway to L-Phenylalanine
β-Oxidative Pathway for Acetophenone Biosynthesis

Following its synthesis, L-phenylalanine is converted to trans-cinnamic acid by PAL.[3][4] The subsequent steps to form acetophenone derivatives involve a β-oxidative pathway, which is analogous to fatty acid degradation.[5][6][7] In this pathway, the three-carbon side chain of cinnamic acid is shortened by two carbons.

In some plants, such as pear (Pyrus species), the biosynthesis of 4-hydroxyacetophenone proceeds from 4-coumaroyl-CoA through an impaired side-chain shortening reaction of an aromatic 3-ketoacyl-CoA intermediate.[5] This impairment is due to a loss-of-function mutation in a peroxisomal 3-ketoacyl-CoA thiolase. The accumulated 3-ketoacyl-CoA is then hydrolyzed and decarboxylated to yield the acetophenone.[5]

In other species like Camellia, the proposed pathway involves the conversion of cinnamic acid to 3-hydroxy-3-phenylpropionic acid, although the specific enzymes have not yet been fully elucidated.[7]

G β-Oxidative Pathway of Acetophenone Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA CoA Ligase Three_Hydroxy 3-Hydroxy-3-phenylpropanoyl-CoA Cinnamoyl_CoA->Three_Hydroxy Hydratase Three_Oxo 3-Oxo-3-phenylpropanoyl-CoA Three_Hydroxy->Three_Oxo Dehydrogenase Acetophenone Acetophenone Three_Oxo->Acetophenone Thiolase (impaired) + Hydrolysis/Decarboxylation

β-Oxidative Pathway for Acetophenone Synthesis
Role of Glucosyltransferases in Acetophenone Metabolism

In many plants, acetophenone derivatives are stored as inactive glycosides.[1][8] This glycosylation is catalyzed by UDP-sugar dependent glycosyltransferases (UGTs).[1] These enzymes transfer a sugar moiety, typically glucose, to the acetophenone aglycone.[1] This process not only serves as a storage mechanism but also plays a role in detoxification and transport of the compounds within the plant. When the plant is attacked by herbivores or pathogens, specific β-glucosidases can cleave the sugar molecule, releasing the active, defensive acetophenone aglycone.[1][8]

G Role of Glucosyltransferases in Acetophenone Metabolism Acetophenone Acetophenone Aglycone (Active) Glucoside Acetophenone Glucoside (Inactive Storage Form) Acetophenone->Glucoside UDP-Glycosyltransferase (UGT) UDP_Glucose UDP-Glucose UDP_Glucose->Glucoside Glucoside->Acetophenone β-Glucosidase (upon tissue damage)

Glucosylation and Activation of Acetophenones

Quantitative Data on Acetophenone Derivatives

The biological activity of acetophenone derivatives is often evaluated by their half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic and anti-inflammatory activities of several acetophenone derivatives isolated from various plant species.

Plant SpeciesAcetophenone DerivativeBiological ActivityIC50 Value (µM)Reference
Acronychia oligophlebiaAcrolione AAnti-inflammatory26.4[1]
Acronychia oligophlebiaAcrolione CAnti-inflammatory46.0[1]
Acronychia oligophlebiaAcrolione DAnti-inflammatory79.4[1]
Acronychia oligophlebiaAcrolione EAnti-inflammatory57.3[1]
Acronychia oligophlebiaUnnamed Derivative (81)Cytotoxic (MCF-7)33.5[1]
Acronychia oligophlebiaUnnamed Derivative (85)Cytotoxic (MCF-7)25.6[1]
Eupatorium fortuneiEupatofortunoneCytotoxic (MCF-7)82.15[1]
Eupatorium fortuneiEupatofortunoneCytotoxic (A549)86.63[1]
Melicope barbigeraMelibarbinon BCytotoxic (A2780)30[1]
Melicope patulinerviaPatulinone Eα-glucosidase inhibition41.68[1]
Melicope patulinerviaPatulinone Fα-glucosidase inhibition6.02[1]
Melicope patulinerviaPatulinone Gα-glucosidase inhibition67.44[1]

The concentration of acetophenone derivatives can vary significantly depending on the plant species, tissue, and environmental conditions. The following table provides an example of the concentration of 3',4'-dihydroxyacetophenone found in the soil surrounding Picea schrenkiana.

Plant SpeciesPlant Part/MatrixAcetophenone DerivativeConcentrationReference
Picea schrenkianaSurrounding Soil3',4'-Dihydroxyacetophenone0.51 ± 0.03 mg/g dry soil[2]

Experimental Protocols

General Protocol for Solvent Extraction of Phenolic Compounds

This protocol provides a general method for the extraction of phenolic compounds, including acetophenone derivatives, from plant material.

  • Sample Preparation: Air-dry or freeze-dry the plant material to remove moisture.[2] Grind the dried material into a fine powder to increase the surface area for extraction.[2]

  • Maceration: Weigh a known amount of the powdered plant material (e.g., 10 g) and place it in a flask. Add a suitable solvent, such as methanol, ethanol, acetone, or a mixture with water (e.g., 80% methanol in water), at a sample-to-solvent ratio of 1:10 (w/v).[2]

  • Extraction: Agitate the mixture on a shaker at room temperature for a specified period (e.g., 24 hours).[9]

  • Filtration: Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.[2]

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[2]

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for subsequent analysis.[2]

High-Performance Liquid Chromatography (HPLC) for Quantification of Acetophenone Derivatives

This protocol is adapted from a method for the determination of four acetophenones in Radix Cynanchi bungei.[10]

  • Chromatographic System:

    • Column: Symmetry-C18 (4.6 mm x 250 mm, 5 µm particle size).[10]

    • Mobile Phase: Methanol:Water (26:74, v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.[10]

    • Detection: Photodiode Array (PDA) detector. Monitor at 280 nm for 4-hydroxyacetophenone, baishouwubenzophenone, and 2,4-dihydroxyacetophenone, and at 224 nm for 2,5-dihydroxyacetophenone.[10]

  • Standard Preparation: Prepare stock solutions of the target acetophenone derivatives in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare the plant extract as described in the general extraction protocol. Filter the reconstituted extract through a 0.45 µm membrane filter before injection.

  • Analysis: Inject a known volume of the sample and standards into the HPLC system. Identify the peaks of the acetophenone derivatives based on their retention times compared to the standards. Quantify the compounds by comparing the peak areas of the sample with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Acetophenone Derivatives

This protocol is a general guideline for the analysis of volatile acetophenone derivatives.

  • Chromatographic System:

    • Column: Capillary column (e.g., CP-WAX 52 CB, 30 m x 0.25 mm x 0.25 µm).[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C (hold for 1 min), ramp at 10°C/min to 200°C (hold for 5 min).[6]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Mode: Full scan (e.g., m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation: The plant extract can be analyzed directly or after derivatization if necessary to improve volatility and thermal stability. For volatile compounds, headspace solid-phase microextraction (HS-SPME) can be employed.

  • Analysis: Inject the sample into the GC-MS system. Identify the acetophenone derivatives by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries (e.g., NIST). Quantify the compounds using the peak area of a characteristic ion in SIM mode against a calibration curve.

Conclusion

The biosynthesis of acetophenone derivatives in plants is a complex process rooted in primary metabolism and branching into specialized secondary metabolic pathways. These compounds are of significant interest due to their ecological roles and potential applications in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of the core biosynthetic pathways, quantitative data on their presence and bioactivity, and detailed experimental protocols for their extraction and analysis. Further research into the specific enzymes and regulatory networks controlling acetophenone biosynthesis in different plant species will be crucial for harnessing the full potential of these valuable natural products through metabolic engineering and synthetic biology approaches.

References

Methodological & Application

Application Notes and Protocols: 2-Methylacetophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Methylacetophenone as a versatile starting material in organic synthesis. It is a valuable building block for the preparation of a variety of organic molecules, including substituted quinolines, chalcones, alcohols, and amines, which are important intermediates in the pharmaceutical and fragrance industries.[1]

Synthesis of 8-Methyl-Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a powerful method for synthesizing quinolines. When starting with 2-aminoaryl ketones like 2'-Amino-6'-methylacetophenone, it allows for the creation of polysubstituted quinolines, which are significant scaffolds in drug discovery due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] The reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[1]

Experimental Protocol: Acid-Catalyzed Friedländer Annulation

This protocol is based on established procedures for 2'-aminoacetophenones and can be adapted for 2'-Amino-6'-methylacetophenone.[1]

  • Reactants and Reagents:

    • 2'-Amino-6'-methylacetophenone

    • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

    • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

    • Solvent (e.g., toluene, ethanol, or solvent-free)

  • Procedure:

    • In a round-bottom flask, combine 2'-Amino-6'-methylacetophenone (1.0 eq) and the active methylene compound (1.2 eq).

    • Add the acid catalyst (10-20 mol%).

    • If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

    • Heat the reaction mixture to 80-120 °C and monitor the progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate forms, collect it by filtration. Otherwise, perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by recrystallization or column chromatography.

Table 1: Exemplary Reaction Parameters for Friedländer Annulation

2-Aminoaryl KetoneActive Methylene CompoundCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
2'-Amino-6'-methylacetophenoneEthyl acetoacetatep-TSA (10)Toluene1106~85-95
2'-Amino-6'-methylacetophenoneAcetylacetoneAmberlyst-15Solvent-free1002~90-98

Note: Yields are estimates based on similar reactions and may vary.

Workflow for Friedländer Annulation

Friedlander_Annulation cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Amino_6_methylacetophenone 2'-Amino-6'- methylacetophenone Reaction Reaction Vessel 2_Amino_6_methylacetophenone->Reaction Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Heat Heat (80-120°C) Heat->Reaction Purification Work-up & Purification Reaction->Purification Product 8-Methyl-Substituted Quinoline Purification->Product

Caption: General workflow for the synthesis of 8-methyl-substituted quinolines.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids and exhibit a broad spectrum of biological activities.[2] They are synthesized through a base-catalyzed aldol condensation between an acetophenone and a benzaldehyde derivative, known as the Claisen-Schmidt condensation.[3]

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This is a general protocol that can be applied to the reaction of this compound with various benzaldehydes.

  • Reactants and Reagents:

    • This compound

    • Substituted Benzaldehyde

    • Base (e.g., NaOH, KOH)

    • Solvent (e.g., Ethanol, or solvent-free)

  • Procedure (Solvent-based):

    • Dissolve the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

    • Add this compound (1.0 eq) to the solution.

    • Slowly add an aqueous solution of NaOH or KOH while stirring.

    • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.

    • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Procedure (Solvent-free): [4][5]

    • In a mortar, grind this compound (1.0 eq) with the substituted benzaldehyde (1.0 eq) and powdered NaOH or KOH (1.0 eq) for 5-10 minutes.[4][5]

    • The mixture will typically turn into a paste or solid.[4]

    • Add cold water to the mortar and triturate the solid.

    • Collect the solid by vacuum filtration and wash thoroughly with water.[4]

    • Recrystallize the crude product from ethanol.

Table 2: Reaction Parameters for Chalcone Synthesis

AcetophenoneBenzaldehyde DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundBenzaldehydeNaOHEthanolRoom Temp.2-4~70-90
This compound4-ChlorobenzaldehydeKOHSolvent-freeRoom Temp.0.2~80-95

Note: Yields are estimates based on similar reactions and may vary.

Logical Relationship in Claisen-Schmidt Condensation

Claisen_Schmidt Start Starting Materials 2_Methylacetophenone This compound Start->2_Methylacetophenone Benzaldehyde Substituted Benzaldehyde Start->Benzaldehyde Enolate Enolate Formation (from this compound) 2_Methylacetophenone->Enolate + Base Nucleophilic_Attack Nucleophilic Attack on Benzaldehyde Benzaldehyde->Nucleophilic_Attack Base Base Catalyst (NaOH or KOH) Base->Enolate Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Chalcone Chalcone Product Dehydration->Chalcone

Caption: Mechanism overview of the Claisen-Schmidt condensation.

Synthesis of 1-(o-tolyl)ethanol via Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a convenient method for the reduction of ketones to alcohols, using a hydrogen donor in the presence of a metal catalyst. This method avoids the use of high-pressure hydrogen gas.

Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation

This protocol is adapted from a general procedure for the transfer hydrogenation of various ketones.[6]

  • Reactants and Reagents:

    • This compound

    • Hydrogen Donor (e.g., 2-propanol)

    • Ruthenium Catalyst (e.g., [(p-cymene)RuCl2]2)

    • Ligand (e.g., 2,2'-bipyridine)

    • Base (e.g., KOH)

  • Procedure:

    • To a reaction vessel, add the Ruthenium catalyst (e.g., 0.5 mol%) and the ligand (e.g., 1 mol%).

    • Add this compound (1.0 eq) and 2-propanol as the hydrogen donor and solvent.

    • Add a solution of the base (e.g., KOH) in 2-propanol to initiate the reaction.

    • Heat the reaction mixture to reflux (around 82 °C for 2-propanol) and monitor by TLC or GC.

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography if necessary.

Table 3: Quantitative Data for Transfer Hydrogenation

SubstrateCatalystLigandBaseH-DonorTemp. (°C)Time (h)Conversion/Yield (%)
This compound[(p-cymene)RuCl2]2 (0.5 mol%)2,2'-bibenzimidazole (1 mol%)Cs2CO32-propanol1301292 (Yield)[6]

Experimental Workflow for Catalytic Transfer Hydrogenation

Transfer_Hydrogenation Start Start Reactants This compound + 2-Propanol Start->Reactants Reaction Heat to Reflux Reactants->Reaction Catalyst_System Ru-Catalyst + Ligand + Base Catalyst_System->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Quench with Water & Extract Monitoring->Workup Reaction Complete Purification Distillation or Chromatography Workup->Purification Product 1-(o-tolyl)ethanol Purification->Product

Caption: Workflow for the synthesis of 1-(o-tolyl)ethanol.

Synthesis of N-(1-(o-tolyl)ethyl)aniline via Reductive Amination

Reductive amination is a versatile method to synthesize amines from ketones. It typically involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: One-Pot Reductive Amination

This is a general protocol for the reductive amination of ketones.

  • Reactants and Reagents:

    • This compound

    • Aniline (or other primary/secondary amine)

    • Reducing Agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)

    • Solvent (e.g., Methanol, Dichloroethane)

    • Acid catalyst (optional, e.g., Acetic acid)

  • Procedure:

    • Dissolve this compound (1.0 eq) and aniline (1.0-1.2 eq) in the chosen solvent in a round-bottom flask.

    • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture in an ice bath and slowly add the reducing agent in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Table 4: Exemplary Conditions for Reductive Amination

KetoneAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
This compoundAnilineSodium borohydrideMethanolRoom Temp.12-24~60-80
This compoundAnilineSodium triacetoxyborohydrideDCERoom Temp.4-8~70-90

Note: Yields are estimates based on similar reactions and may vary.

Signaling Pathway for Reductive Amination

Reductive_Amination_Pathway Ketone This compound Imine_Formation Imine Formation (-H2O) Ketone->Imine_Formation Amine Aniline Amine->Imine_Formation Imine Iminium Ion Intermediate Imine_Formation->Imine Reduction Reduction Imine->Reduction Product N-(1-(o-tolyl)ethyl)aniline Reduction->Product Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction

Caption: Key steps in the reductive amination of this compound.

References

Application Notes: 2-Methylacetophenone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetophenone, also known as o-methylacetophenone or 2-acetyltoluene, is a versatile aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its chemical structure, featuring a reactive acetyl group and a methyl-substituted phenyl ring, makes it a suitable precursor for the synthesis of various pharmaceutical intermediates.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for a selective COX-2 inhibitor, an analogue of Celecoxib.

Core Application: Synthesis of a 1,3-Diketone Intermediate for an Ortho-Celecoxib Analogue

A primary application of substituted acetophenones in pharmaceutical synthesis is the formation of 1,3-diketone intermediates, which are crucial precursors for the synthesis of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail the synthesis of 1-(2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, an intermediate for an ortho-analogue of the selective COX-2 inhibitor, Celecoxib.

Reaction Scheme:

The synthesis involves a Claisen condensation reaction between this compound and ethyl trifluoroacetate.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Intermediate Product This compound This compound Intermediate 1-(2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione This compound->Intermediate + Ethyl trifluoroacetate Ethyl_trifluoroacetate Ethyl trifluoroacetate Base Sodium Methoxide Solvent Toluene

Caption: Claisen condensation of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of the 1,3-diketone intermediate. The data is adapted from procedures for the synthesis of the meta- and para-isomers.[3]

ParameterValue
Reactants
This compound50 g (0.373 mol)
Ethyl trifluoroacetate63.58 g (0.447 mol)
Reagents
Sodium methoxide (30% in methanol)80.6 g (0.447 mol)
Toluene250 mL
10% Aqueous HCl200 mL
Reaction Conditions
Temperature55-60 °C
Reaction Time4 hours
Product
Product Name1-(2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
Expected Yield~80 g (oily mass)
PurityTo be determined by analytical methods

Experimental Protocol: Synthesis of 1-(2-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

This protocol is adapted from the synthesis of the meta-isomer.[3]

Materials:

  • This compound

  • Toluene

  • Sodium methoxide solution (30% in methanol)

  • Ethyl trifluoroacetate

  • 10% Aqueous hydrochloric acid

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (50 g, 373 mmol) and toluene (250 mL).

  • With stirring, add the 30% methanolic sodium methoxide solution (80.6 g, 447 mmol).

  • Add ethyl trifluoroacetate (63.58 g, 447 mmol) to the mixture at 25-30 °C.

  • Raise the temperature of the reaction mixture to 55-60 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to 20-25 °C.

  • Transfer the mixture to a separatory funnel and wash with 10% aqueous hydrochloric acid (200 mL).

  • Separate the organic layer and concentrate it at 50-55 °C under reduced pressure to yield 1-(2-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione as an oily mass.

Subsequent Synthesis of the Ortho-Celecoxib Analogue

The synthesized 1,3-diketone intermediate can be further reacted with 4-hydrazinobenzenesulfonamide hydrochloride to yield the ortho-analogue of Celecoxib through a cyclocondensation reaction, forming the pyrazole ring.[4]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Final Product Diketone 1-(2-methylphenyl)-4,4,4- trifluoro-1,3-butanedione ortho-Celecoxib ortho-Celecoxib Analogue Diketone->ortho-Celecoxib + 4-Hydrazinobenzenesulfonamide HCl Hydrazine 4-Hydrazinobenzenesulfonamide hydrochloride Solvent Methanol Base Triethylamine

Caption: Cyclocondensation to form ortho-Celecoxib.

Signaling Pathway of Celecoxib and its Analogues

Celecoxib and its analogues are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[1][5] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[1] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins without significantly affecting the COX-1 enzyme, which is involved in maintaining the gastric mucosa and platelet function.[5]

G COX2 COX-2 Enzyme Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Celecoxib_Analogue ortho-Celecoxib Analogue Celecoxib_Analogue->COX2 selective inhibition

Caption: COX-2 inhibition by Celecoxib analogue.

Conclusion

This compound is a valuable starting material for the synthesis of pharmaceutical intermediates, particularly for pyrazole-based anti-inflammatory agents. The detailed protocol for the Claisen condensation provides a clear pathway to a key 1,3-diketone intermediate. Understanding the subsequent cyclocondensation and the mechanism of action of the final product is crucial for drug development professionals. The selective inhibition of the COX-2 enzyme by Celecoxib and its analogues offers a targeted approach to treating inflammation and pain with a potentially improved side-effect profile compared to non-selective NSAIDs. Further research into other applications of this compound in synthesizing diverse pharmaceutical scaffolds is warranted.

References

Application of 2-Methylacetophenone in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 2-Methylacetophenone (CAS 577-16-2), also known as o-acetyltoluene, is a versatile aromatic ketone widely utilized in the fragrance and flavor industries.[1] Renowned for its distinctive sweet, floral, and nutty aroma profile, it serves as a key component in a variety of consumer products, from fine fragrances to food flavorings.[1][2] This document provides detailed application notes on its use, summarizing its physicochemical properties, regulatory status, and recommended usage levels. Furthermore, it outlines key experimental protocols for its synthesis and sensory evaluation, tailored for researchers, scientists, and development professionals in the chemical and pharmaceutical sectors.

Application Notes

Fragrance Applications

This compound is a valuable ingredient for perfumers seeking to impart specific nuances into their creations.[3] Its aroma is complex, often described as sweet, with notes of hawthorn, powder, anise, coumarin, and honey.[4][5] It also possesses phenolic, burnt, and nutty undertones that add depth and complexity to a fragrance profile.[4] This multifaceted scent makes it suitable for a wide range of applications, including fine fragrances, soaps, lotions, and other personal care items.[2][3] Its stability and compatibility with other common fragrance materials make it a reliable choice for formulators.[1] It is recommended for use in fragrance concentrates at levels up to 8.0%.[6]

Flavor Applications

In the flavor industry, this compound is used as a flavoring agent in various food products.[7] It is recognized for its ability to enhance sweet and fruity profiles. Its flavor is described as anisic, and it is used to create nuances of vanilla, cherry, almond, and various nuts.[4] Common applications include butterscotch, black currant, grape, and vanilla flavorings.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[7] It is listed by the Flavor and Extract Manufacturers Association (FEMA) and holds FEMA number 4316.[6][7]

Quantitative Data

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Purity, typically exceeding 99% as determined by Gas Chromatography (GC), is crucial for achieving the desired aroma without off-notes.[2]

PropertyValueReference(s)
CAS Number 577-16-2[1][6][7]
Molecular Formula C₉H₁₀O[1][7]
Molecular Weight 134.18 g/mol [1][7]
Appearance Colorless to pale yellow liquid[4][8]
Boiling Point 214 °C at 760 mm Hg[4][7][9]
Density 1.023 - 1.029 g/mL at 25 °C[1][6][7]
Refractive Index 1.526 - 1.532 at 20 °C[6][7]
Flash Point 76 °C - 83.33 °C (closed cup)[6][9]
Solubility Soluble in ethanol; insoluble in water[4][10]
Regulatory and Safety Information

This compound is well-regulated for use in food and consumer products.

IdentifierNumber / StatusReference(s)
FEMA Number 4316[6][7][11]
JECFA Number 2044[6][7]
JECFA Evaluation No safety concern at current intake levels[7]
IFRA Standard No restriction[10]
Recommended Usage Levels in Flavors

The following table details typical usage levels for this compound in various food categories as reported by the industry.

Food CategoryAverage Usual ppm (mg/kg)Average Maximum ppm (mg/kg)Reference(s)
Bakery Wares5.025.0[6]
Confectionery4.020.0[6]
Non-alcoholic Beverages2.010.0[6]
Alcoholic Beverages4.020.0[6]
Processed Vegetables & Nuts2.010.0[6]
Meat Products1.05.0[6]
Fish Products1.05.0[6]
Ready-to-eat Savouries5.025.0[6]

Experimental Protocols

Protocol 1: Synthesis of Methylacetophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of methylacetophenone using a standard Friedel-Crafts acylation reaction. The reaction of toluene with acetic anhydride typically yields the para isomer (4-methylacetophenone) as the major product, with the ortho isomer (this compound) as a possible by-product.[12] Separation of isomers can be achieved via fractional distillation or chromatography.

Materials:

  • Anhydrous toluene

  • Acetic anhydride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous calcium chloride or magnesium sulfate

  • Ice

  • 100mL three-neck flask, dropping funnel, condenser, stirrer, heating mantle

Procedure:

  • Setup: Assemble a 100mL three-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from moisture using a drying tube (e.g., filled with anhydrous calcium chloride) connected to a gas trap for HCl.[12]

  • Initial Reaction: Add 13.0g of anhydrous AlCl₃ and 20mL of anhydrous toluene to the flask.[12]

  • Acylation: While stirring, slowly add a mixture of 3.7mL of acetic anhydride and 5mL of anhydrous toluene from the dropping funnel over approximately 15 minutes.[12]

  • Heating: Heat the reaction mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of HCl gas ceases.[12]

  • Quenching: Cool the flask in a cold water bath. Slowly add a mixture of 30mL of concentrated HCl and 30mL of ice water through the dropping funnel to decompose the aluminum chloride complex.[12]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

  • Washing: Wash the organic layer sequentially with 25mL of 5-10% NaOH solution and then twice with 25mL of water.[12][13]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or calcium chloride.[13]

  • Purification: Filter off the drying agent and remove the toluene solvent by distillation. The resulting crude product can be purified by vacuum distillation to separate the isomers and obtain pure this compound.

Protocol 2: Quality Control using Gas Chromatography (GC)

Purity analysis is essential to ensure the final product is free from contaminants and by-products that could affect the odor profile.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for aromatic compounds (e.g., DB-5, HP-5ms, or similar non-polar column)

  • Helium or Hydrogen as carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1% w/v) in a suitable solvent like ethanol or hexane.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 240°C at a rate of 10°C/minute. Hold at 240°C for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/minute (constant flow)

    • Injection Volume: 1 µL

  • Analysis: Inject the sample and record the chromatogram. Identify the peak corresponding to this compound based on its retention time, confirmed by a pure standard.

  • Quantification: Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. A purity of ≥99% is often required for fragrance applications.[2]

Protocol 3: Sensory Evaluation of this compound

This protocol outlines a standard method for assessing the olfactory characteristics of a fragrance ingredient.

Materials:

  • Odor-free smelling strips (mouillettes)

  • This compound sample

  • Odorless solvent (e.g., Diethyl Phthalate or 96% Ethanol)

  • Glass vials for dilutions

  • Panel of at least 3-5 trained sensory analysts

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the this compound sample in the chosen solvent (e.g., 10%, 5%, and 1% solutions) to evaluate its character at different intensities.

  • Evaluation Setup: Conduct the evaluation in a well-ventilated, odor-neutral room.

  • Olfactory Assessment:

    • Dip a clean smelling strip into the 10% dilution, ensuring about 1 cm is submerged.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strip to the panelists and ask them to record their impressions of the "top note" (the initial scent).

    • Repeat the evaluation at set time intervals (e.g., 10 minutes, 1 hour, 4 hours) to assess the evolution of the scent (the "heart" and "base" notes).

  • Data Collection: Panelists should use standardized descriptors to describe the odor profile. Note characteristics such as intensity, character (e.g., sweet, nutty, floral), and tenacity (how long the scent lasts).

  • Analysis: Compile the descriptors from all panelists to create a comprehensive sensory profile of the this compound sample.

Diagrams and Workflows

G cluster_reactants Reactant Preparation cluster_reaction Reaction & Quenching cluster_workup Purification Toluene Anhydrous Toluene Reaction Friedel-Crafts Acylation (90-95°C) Toluene->Reaction Ac2O Acetic Anhydride Ac2O->Reaction AlCl3 Anhydrous AlCl3 AlCl3->Reaction Quench Quench with HCl/Ice Water Reaction->Quench Separate Separate Organic Layer Quench->Separate Wash Wash (NaOH, H2O) Separate->Wash Dry Dry (e.g., MgSO4) Wash->Dry Purify Vacuum Distillation Dry->Purify G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Sample Prepare Dilutions (1%, 5%, 10% in Solvent) Dip Dip Smelling Strip Sample->Dip Panel Select Trained Panelists Assess Assess at T=0, T=10m, T=1h... Panel->Assess Env Prepare Odor-Neutral Room Env->Assess Dip->Assess Collect Collect Descriptors (Intensity, Character, Tenacity) Assess->Collect Profile Compile Sensory Profile Collect->Profile G Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) in Nasal Epithelium Odorant->OR Binds G_Protein G-Protein Activation (G_olf) OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP ATP -> cAMP (Second Messenger) AC->cAMP Ion_Channel cAMP-gated Ion Channel Opens cAMP->Ion_Channel Depolarization Cation Influx (Na+, Ca2+) -> Depolarization Ion_Channel->Depolarization Signal Action Potential to Brain (Olfactory Bulb) Depolarization->Signal

References

Application Note: High-Throughput Analysis of 2-Methylacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of 2-Methylacetophenone (o-Methylacetophenone) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an aromatic ketone, is a significant compound in various fields, including flavor and fragrance, and as a potential impurity or metabolite in pharmaceutical products. The methodology outlined here provides a comprehensive guide for sample preparation, instrument configuration, and data analysis, ensuring high sensitivity, selectivity, and reproducibility.

Introduction

This compound (CAS No. 577-16-2) is a member of the acetophenone class of organic compounds, characterized by an acetophenone structure with a methyl group substitution at the 2' position.[1][2] Its accurate identification and quantification are crucial for quality control and research purposes. GC-MS is the analytical technique of choice for this application due to its exceptional separating power and the definitive structural information provided by mass spectrometry.[3] This protocol is designed for researchers and professionals requiring a reliable method for the analysis of this compound in various matrices.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical FormulaC₉H₁₀O[4]
Molecular Weight134.18 g/mol [4]
Boiling Point214 °C[2]
Density1.026 g/mL at 25 °C[2]
SolubilitySoluble in ethanol, insoluble in water[2]

Table 2: Mass Spectrometry Parameters and Characteristic Ions

ParameterSetting
Ionization ModeElectron Ionization (EI)[1]
Ionization Energy70 eV[1][5]
Mass Range40-500 m/z[5]
Characteristic Ions (m/z) Relative Abundance
134 (Molecular Ion [M]⁺)Moderate[1][6]
119 ([M-CH₃]⁺)High[1][6]
91High[1][6]
65Low[1]
43Low[1]

Experimental Protocols

This section details the step-by-step methodology for the GC-MS analysis of this compound.

Sample Preparation

For a standard qualitative and quantitative analysis, prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.[5] Subsequent dilutions can be made to generate a calibration curve for quantification. For complex matrices, a sample cleanup procedure such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Gas Chromatograph (GC) Parameters:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or Split (adjust split ratio as needed)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.[7]

Mass Spectrometer (MS) Parameters:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Acquisition Mode:

    • Full Scan: For qualitative analysis, scan a mass range of m/z 40-500 to obtain the full mass spectrum.[5]

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor the characteristic ions of this compound (m/z 134, 119, 91).[7]

Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum should exhibit the molecular ion at m/z 134 and characteristic fragment ions at m/z 119 and 91.[1][6]

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target ion (e.g., m/z 119) against the concentration of the prepared standards. Use the regression equation from the calibration curve to determine the concentration of this compound in unknown samples.

Visualizations

The following diagrams illustrate the experimental workflow and the fragmentation pathway of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Solvent Methanol/Acetonitrile Solvent->Stock Cal_Standards Calibration Standards Stock->Cal_Standards GC_Injection GC Injection Cal_Standards->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (Scan/SIM) MS_Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway Molecule This compound (m/z 134) Fragment1 [M-CH₃]⁺ (m/z 119) Molecule->Fragment1 - CH₃ Fragment2 [C₇H₇]⁺ (m/z 91) Fragment1->Fragment2 - CO

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Application Notes and Protocols for the Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 2-Methylacetophenone through the Friedel-Crafts acylation of toluene. Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis, crucial for the formation of carbon-carbon bonds and the preparation of aryl ketones.[1] These ketones are valuable intermediates in the production of pharmaceuticals and other fine chemicals. This protocol outlines the use of acetyl chloride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst.[2][3][4] While the primary product of this reaction under standard conditions is the para-isomer (4-Methylacetophenone) due to steric hindrance, the ortho-isomer (this compound) is also formed and can be isolated.[4][5] This guide presents a comprehensive methodology, including reaction setup, work-up, and purification, along with safety precautions.

Introduction

The Friedel-Crafts acylation of toluene involves the reaction of toluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3] The reaction proceeds through the formation of an acylium ion electrophile, which then attacks the electron-rich aromatic ring of toluene.[2][6] The methyl group on the toluene ring is an ortho-, para-directing activator, leading to the formation of a mixture of ortho- and para-substituted products.[5][6] The para-isomer is generally favored due to reduced steric hindrance.[4][6] However, reaction conditions can be optimized to influence the isomeric ratio. Subsequent purification is necessary to isolate the desired this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
TolueneC₇H₈92.140.025 mol (2.30 g, 2.64 mL)Dry and freshly distilled
Acetyl ChlorideCH₃COCl78.500.0275 mol (2.16 g, 1.96 mL)Handle in a fume hood
Anhydrous Aluminum ChlorideAlCl₃133.340.0275 mol (3.67 g)Moisture sensitive, handle with care
Dichloromethane (DCM)CH₂Cl₂84.93~20 mLAnhydrous
Concentrated Hydrochloric AcidHCl36.46~10 mLCorrosive
5% Sodium Bicarbonate SolutionNaHCO₃84.01~15 mL
Brine (Saturated NaCl solution)NaCl58.44~15 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
IceH₂O18.02~25 g
Equipment
  • Three-neck round-bottom flask (50 mL)

  • Addition funnel (60 or 125 mL)

  • Reflux condenser with a drying tube or gas trap[7]

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Setup and Procedure

Caution: Anhydrous aluminum chloride is corrosive and reacts violently with water.[1][2] Acetyl chloride is a lachrymator and is corrosive.[2] This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Apparatus Assembly: Assemble a dry 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The outlet of the condenser should be fitted with a drying tube containing calcium chloride or a gas trap to handle the evolving HCl gas.[4][7]

  • Catalyst Suspension: In the fume hood, carefully weigh 3.67 g (0.0275 mol) of anhydrous aluminum chloride and add it to the round-bottom flask.[2] Add 8 mL of anhydrous dichloromethane to the flask to create a suspension.[2]

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.[2][7]

  • Preparation of Acylating Agent Solution: In a separate dry beaker, prepare a solution of 1.96 mL (0.0275 mol) of acetyl chloride in 5 mL of anhydrous dichloromethane.[2]

  • Formation of Acylium Ion: Transfer the acetyl chloride solution to the addition funnel. Add this solution dropwise to the stirred aluminum chloride suspension over approximately 10-15 minutes, ensuring the temperature is maintained between 0-5 °C.[2][4][7] The mixture should become homogeneous and may turn bright yellow.[2]

  • Addition of Toluene: Prepare a solution of 2.64 mL (0.025 mol) of toluene in 5 mL of anhydrous dichloromethane and add it to the addition funnel.[2] Add the toluene solution dropwise to the reaction mixture over about 15-20 minutes, maintaining the temperature below 10 °C.[7] The solution may turn an amber color.[2]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-60 minutes to ensure the reaction goes to completion.[2][7]

Work-up Procedure
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 25 g of crushed ice and 10 mL of concentrated hydrochloric acid.[2][7] This step is exothermic and should be done with stirring in an ice bath. This will decompose the aluminum chloride complex.[7]

  • Extraction: Transfer the mixture to a 125 mL separatory funnel. Separate the organic layer (bottom layer, as dichloromethane is denser than water).[2][7]

  • Extract the aqueous layer with an additional 10 mL of dichloromethane.[2]

  • Washing: Combine the organic layers and wash them sequentially with 10 mL of deionized water, 15 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 15 mL of brine.[2][7]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[2][7]

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator.[7]

Purification

The crude product obtained is a mixture of ortho- and para-methylacetophenone.

  • Vacuum Distillation: The isomers can be separated by fractional vacuum distillation. This compound has a boiling point of 214 °C at atmospheric pressure.

  • Column Chromatography: Alternatively, the isomers can be separated by column chromatography on silica gel.

Data Presentation

ParameterValueReference
Molecular FormulaC₉H₁₀O[8][9]
Molecular Weight134.18 g/mol [8]
AppearanceColorless liquid[9]
Boiling Point214 °C (lit.)
Density1.026 g/mL at 25 °C (lit.)
Refractive Indexn20/D 1.5318 (lit.)
Expected YieldVariable, typically good yields (e.g., up to 85% for the para isomer) are reported for the overall reaction.[3] The yield of the ortho isomer will be lower.

Experimental Workflow Diagram

Friedel_Crafts_Acylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Assemble dry glassware B 2. Add AlCl₃ and DCM to flask A->B C 3. Cool to 0-5 °C B->C D 4. Add Acetyl Chloride solution dropwise C->D E 5. Add Toluene solution dropwise D->E F 6. Stir at room temperature E->F G 7. Quench with ice and HCl F->G H 8. Extract with DCM G->H I 9. Wash with H₂O, NaHCO₃, Brine H->I J 10. Dry over Na₂SO₄ I->J K 11. Evaporate solvent J->K L 12. Crude Product (Mixture of isomers) K->L M 13. Vacuum Distillation or Column Chromatography L->M N 14. Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Toluene Toluene Attack Electrophilic Attack (Sigma Complex) Toluene->Attack AcetylChloride Acetyl Chloride AcyliumIon Formation of Acylium Ion AcetylChloride->AcyliumIon AlCl3 AlCl₃ (Catalyst) AlCl3->AcyliumIon AcyliumIon->Attack Deprotonation Deprotonation Attack->Deprotonation Product This compound (and 4-isomer) Deprotonation->Product HCl HCl Deprotonation->HCl

Caption: Simplified reaction mechanism for the Friedel-Crafts acylation of toluene.

References

Application Notes and Protocols: 2-Methylacetophenone as a Versatile Building Block for Complex Medicinal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methylacetophenone is a readily available aromatic ketone that serves as a valuable and versatile starting material in the synthesis of a wide array of complex medicinal compounds.[1][2] Its inherent structural features, including a reactive acetyl group and a substituted phenyl ring, allow for diverse chemical modifications, making it an ideal scaffold for the construction of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on imidazopyridine-based hypnotics and quinazolinone-based anticonvulsants.

Synthesis of Bioactive Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anxiolytic, sedative, and anticancer properties.[3][4][5] The widely prescribed hypnotic agent, Zolpidem, features this core structure.[6] The synthesis of these compounds often commences with the alpha-bromination of a substituted acetophenone, followed by condensation with a 2-aminopyridine derivative.

Application Note: Synthesis of a 2-Methyl-Zolpidem Analog

This protocol describes a two-step synthesis of a structural analog of Zolpidem, starting from this compound. This analog, N,N-Dimethyl-2-(6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide, is synthesized for illustrative purposes to demonstrate the utility of this compound as a building block. The synthesis involves the initial α-bromination of this compound, followed by the condensation with 2-amino-5-methylpyridine and subsequent side-chain formation.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2-methylphenyl)ethanone

This crucial first step involves the selective bromination of the acetyl group of this compound.[7][8]

  • Materials:

    • This compound

    • Bromine

    • Methanol

    • Sodium bicarbonate solution (10%)

    • Dichloromethane

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in methanol dropwise while maintaining the temperature.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a 10% sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2-bromo-1-(2-methylphenyl)ethanone.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of N,N-Dimethyl-2-(6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide (A 2-Methyl-Zolpidem Analog)

This multi-reaction sequence can be performed in a one-pot or stepwise fashion. A microwave-assisted approach can significantly reduce reaction times.[9]

  • Materials:

    • 2-Bromo-1-(2-methylphenyl)ethanone

    • 2-Amino-5-methylpyridine

    • N,N-Dimethyl-2-oxoacetamide

    • Acetic acid

    • Toluene

    • Phosphorus tribromide (PBr₃)

    • Tetrahydrofuran (THF)

    • Sodium carbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure (Microwave-Assisted): [9]

    • Imidazo[1,2-a]pyridine formation: In a microwave reactor vessel, combine 2-bromo-1-(2-methylphenyl)ethanone (1.0 eq) and 2-amino-5-methylpyridine (1.1 eq) in toluene. Irradiate at 110 °C for 30 minutes.

    • Hydroxymethylation: After cooling, add N,N-dimethyl-2-oxoacetamide (2.5 eq) and acetic acid to the reaction mixture. Irradiate at 65 °C for 60 minutes.

    • Reduction: After cooling, extract the mixture with ethyl acetate. To the dried and concentrated intermediate, add THF and phosphorus tribromide (2.6 eq). Irradiate at 90 °C for 45 minutes.

    • Work-up: Quench the reaction with a sodium carbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final compound.

Quantitative Data
StepProductStarting MaterialReagentsSolventTimeYield (%)Purity (%)
12-Bromo-1-(2-methylphenyl)ethanoneThis compoundBromineMethanol3 h75-85>95 (after chromatography)
22-Methyl-Zolpidem Analog2-Bromo-1-(2-methylphenyl)ethanone2-Amino-5-methylpyridine, N,N-Dimethyl-2-oxoacetamide, PBr₃Toluene, THF~2 h (MW)70-80>98 (after chromatography)
Signaling Pathway

Imidazopyridine drugs like Zolpidem exert their sedative and hypnotic effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][10][11] Binding of the drug to a specific site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[12][13]

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_cleft GABA Vesicle->GABA_cleft Release GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binds Drug Imidazopyridine (e.g., 2-Methyl-Zolpidem Analog) Drug->GABA_A_Receptor Binds & Potentiates Chloride_Channel Cl⁻ Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl⁻ Influx Quinazolinone_Synthesis_Workflow Start This compound Intermediate1 2-Amino-6-methylacetophenone Start->Intermediate1 Nitration & Reduction Acylation Acylation Intermediate1->Acylation Add Acylating Agent Cyclization Cyclization with Ammonia/Amine Acylation->Cyclization Intermediate Product Quinazolinone Derivative Cyclization->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Quinazolinone Purification->FinalProduct

References

Application Notes and Protocols for 2-Methylacetophenone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the use of 2-Methylacetophenone as a standard in common analytical chemistry techniques. This document is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development for the accurate quantification of analytes in various matrices.

Application Note: Quantification of Volatile Aromatic Compounds in a Food Matrix using this compound as an Internal Standard by GC-MS

This application note outlines a validated method for the quantitative analysis of volatile aromatic compounds in a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard (IS). The use of an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

Introduction

Volatile aromatic compounds are key contributors to the flavor and aroma of food products. Accurate quantification of these compounds is essential for quality control and product development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose. This compound is a suitable internal standard for this application due to its structural similarity to many aromatic analytes, its volatility, and its distinct mass spectrum, which allows for clear separation and detection.

Experimental

Stock Solutions:

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of each target analyte and dissolve in 100 mL of methanol.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound (purity ≥98%) and dissolve in 100 mL of methanol.

Calibration Standards: Prepare a series of calibration standards by spiking a blank food matrix extract with appropriate volumes of the analyte stock solution and a constant concentration of the internal standard stock solution (e.g., 50 µg/mL). A typical calibration range is 1-200 µg/mL.

Sample Preparation: Homogenize 5 g of the food sample and extract with 20 mL of methanol using ultrasonication for 30 minutes. Centrifuge the extract at 5000 rpm for 10 minutes. Transfer the supernatant to a clean vial. Spike 1 mL of the extract with 50 µL of the 1000 µg/mL this compound internal standard solution prior to GC-MS analysis.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Presentation: Method Validation Parameters

The following table summarizes the quantitative performance of the method for representative volatile aromatic compounds using this compound as an internal standard. (Note: This data is illustrative and may vary depending on the specific instrumentation and matrix.)

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)[1]
Benzaldehyde8.541 - 2000.99920.250.8598.5 ± 2.1
Linalool10.211 - 2000.99890.301.0095.7 ± 3.5
This compound (IS) 11.58 -----
Naphthalene13.451 - 2000.99950.200.70101.2 ± 1.8
Phenylethyl alcohol14.822 - 2500.99850.501.6597.3 ± 2.9

Experimental Workflow Diagram

GC_MS_Workflow cluster_prep Standard and Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification stock_analyte Prepare Analyte Stock Solution cal_standards Prepare Calibration Standards stock_analyte->cal_standards stock_is Prepare IS Stock Solution (this compound) stock_is->cal_standards sample_prep Sample Extraction and IS Spiking stock_is->sample_prep gc_ms_analysis Inject into GC-MS cal_standards->gc_ms_analysis sample_prep->gc_ms_analysis data_acquisition Data Acquisition (Scan Mode) gc_ms_analysis->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analytes in Samples peak_integration->quantification cal_curve->quantification

Caption: Workflow for the quantification of volatile aromatic compounds by GC-MS.

Application Note: Determination of Organic Acids in a Pharmaceutical Formulation using this compound as an Internal Standard by HPLC-UV

This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of organic acids in a pharmaceutical formulation. This compound is employed as an internal standard to ensure high accuracy and precision.

Introduction

Organic acids are common active pharmaceutical ingredients (APIs) or excipients in pharmaceutical formulations. Their accurate determination is critical for quality control and stability studies. Reverse-phase HPLC with UV detection is a widely used technique for this purpose. This compound serves as an excellent internal standard due to its good chromatographic properties, strong UV absorbance in a region where many organic acids do not absorb strongly, and its chemical stability.

Experimental

Stock Solutions:

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of each organic acid standard and dissolve in 100 mL of mobile phase.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound (purity ≥98%) and dissolve in 100 mL of methanol.

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with the mobile phase to achieve concentrations ranging from 10 to 500 µg/mL. Add a constant amount of the internal standard solution to each calibration standard to obtain a final IS concentration of 100 µg/mL.

Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation equivalent to 10 mg of the active organic acid and dissolve it in 100 mL of the mobile phase. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter. To 1 mL of the filtered sample solution, add 100 µL of the 1000 µg/mL this compound internal standard solution.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 0.1% Phosphoric acid in water : Acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm for organic acids, 245 nm for this compound

Data Presentation: Method Validation Summary

The following table summarizes the validation parameters for the HPLC-UV method for the quantification of representative organic acids using this compound as an internal standard. (Note: This data is illustrative and may vary depending on the specific instrumentation and formulation matrix.)

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Tartaric Acid3.2510 - 5000.99982.58.3100.5 ± 1.5
Malic Acid4.1210 - 5000.99963.010.099.2 ± 2.1
Citric Acid5.5810 - 5000.99913.511.7101.8 ± 1.9
This compound (IS) 8.94 -----

Logical Relationship Diagram

HPLC_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte Target Organic Acid(s) Preparation Standard & Sample Preparation Analyte->Preparation IS Internal Standard (this compound) IS->Preparation Matrix Pharmaceutical Formulation Matrix->Preparation HPLC HPLC Separation (C18 Column) Preparation->HPLC Detection UV Detection HPLC->Detection Data Chromatographic Data (Peak Area, Retention Time) Detection->Data Result Accurate Quantification of Organic Acids Data->Result

Caption: Logical flow for the HPLC-UV analysis of organic acids.

General Protocols

Protocol for Preparation of this compound Stock and Working Standards

Objective: To prepare accurate stock and working standard solutions of this compound for use as an internal or external standard.

Materials:

  • This compound (CAS No. 577-16-2), analytical standard grade (purity ≥98%)

  • Methanol, HPLC or GC grade

  • Volumetric flasks (Class A), various sizes (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance (readability ± 0.1 mg)

  • Pipettes (calibrated)

Procedure for 1000 µg/mL Stock Solution:

  • Accurately weigh approximately 100 mg of this compound into a clean, dry weighing boat.

  • Transfer the weighed compound quantitatively into a 100 mL volumetric flask.

  • Add approximately 50 mL of methanol to the flask and sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the stock solution to an amber glass vial and store at 4°C. This solution is typically stable for up to 3 months.

Procedure for Working Standards: Prepare working standards by diluting the stock solution with the appropriate solvent (e.g., methanol, mobile phase) to the desired concentrations using calibrated pipettes and volumetric flasks. For example, to prepare a 100 µg/mL working standard, pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the chosen solvent.

Protocol for Method Validation using this compound as a Standard

Objective: To validate an analytical method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using this compound as a standard.

1. Linearity:

  • Prepare a series of at least five calibration standards of the analyte, each containing a constant concentration of this compound as the internal standard (if applicable).

  • Inject each standard in triplicate.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.995.

2. LOD and LOQ:

  • LOD and LOQ can be estimated from the calibration curve using the following equations:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

3. Accuracy (Recovery):

  • Spike a blank matrix with the analyte at three different concentration levels (low, medium, and high).

  • Prepare and analyze these spiked samples in triplicate.

  • Calculate the percent recovery at each level using the formula:

    • Recovery (%) = (Measured Concentration / Spiked Concentration) * 100

  • The acceptance criteria for recovery are typically within 80-120%.[1]

4. Precision (Repeatability and Intermediate Precision):

  • Repeatability (Intra-day precision): Analyze six replicate samples of a spiked matrix at a single concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Calculate the relative standard deviation (RSD) for the results. The RSD should typically be ≤ 15%.

By following these application notes and protocols, researchers can confidently employ this compound as a reliable standard for the accurate and precise quantification of analytes in various analytical chemistry methods.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methylacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of toluene.

Problem 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I fix it?

  • Answer: Low or no yield in a Friedel-Crafts acylation is a common issue that can stem from several factors:

    • Inactive Catalyst: The Lewis acid catalyst (commonly anhydrous aluminum chloride, AlCl₃) is extremely sensitive to moisture.[1] Any exposure to atmospheric moisture can deactivate it. Ensure that the AlCl₃ is fresh and handled under anhydrous conditions. All glassware should be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Impure Reagents: The purity of starting materials is crucial. Toluene and the acylating agent (acetyl chloride or acetic anhydride) must be anhydrous.[2] Solvents should also be dried prior to use.

    • Incorrect Stoichiometry: In Friedel-Crafts acylation, at least one molar equivalent of the Lewis acid is required for each carbonyl group in the acylating agent.[3] This is because the catalyst forms a complex with the resulting ketone product. Using catalytic amounts will result in low conversion. For optimal results, a slight excess of the catalyst (1.1 to 1.3 equivalents) is often used.[4]

    • Low Reaction Temperature: While temperature control is important to prevent side reactions, a temperature that is too low can lead to a sluggish or incomplete reaction. The reaction is often started at a low temperature (0-5 °C) during the addition of reagents and then allowed to warm to room temperature or gently heated to ensure completion.[1][5]

Problem 2: Formation of Multiple Isomers (Low Regioselectivity)

  • Question: My product is a mixture of this compound and 4-Methylacetophenone. How can I improve the selectivity for the ortho-isomer?

  • Answer: The Friedel-Crafts acylation of toluene typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance.[6] Achieving high selectivity for the 2-methyl (ortho) isomer is challenging under standard conditions.

    • Influence of Reaction Conditions: The ratio of isomers can be influenced by the reaction conditions such as temperature and the type of catalyst used.[7] Some studies suggest that lower temperatures may slightly favor the para isomer.

    • Alternative Catalysts: While AlCl₃ is common, exploring other Lewis acids or solid acid catalysts like zeolites might alter the isomeric ratio.[7][8] Zeolite catalysts, in particular, can offer shape-selectivity that may favor one isomer over the other.[7]

    • Purification is Key: In most cases, a mixture of isomers will be formed. Therefore, efficient purification is essential. Fractional distillation under reduced pressure or column chromatography on silica gel are effective methods for separating the 2-methyl and 4-methyl isomers.[4][9]

Problem 3: Difficulty in Product Purification

  • Question: I'm having trouble isolating pure this compound from the reaction mixture. What are the best purification strategies?

  • Answer: Purifying this compound requires removing unreacted starting materials, the catalyst, and isomeric byproducts.

    • Work-up Procedure: A proper aqueous work-up is the first critical step. The reaction is typically quenched by slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[1][10] This hydrolyzes the aluminum chloride complexes and separates the catalyst from the organic product. The organic layer is then washed with water, a dilute base solution (like sodium bicarbonate) to remove any remaining acid, and finally with brine.[1][4]

    • Removal of Toluene: Excess toluene is typically removed by distillation at atmospheric pressure.[10]

    • Separation of Isomers:

      • Vacuum Distillation: Since this compound and 4-Methylacetophenone have different boiling points (214 °C and 225 °C, respectively), fractional distillation under vacuum can be used for separation.[10][11]

      • Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography using a suitable eluent system (e.g., petroleum ether-ethyl acetate) is a reliable method.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of toluene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[3][12]

Q2: Why is an excess of the Lewis acid catalyst often required?

A2: The Lewis acid catalyst not only activates the acylating agent but also complexes with the carbonyl group of the ketone product. This complex deactivates the product towards further acylation, thus preventing polysubstitution.[3] To ensure there is enough active catalyst for the reaction to proceed to completion, at least a stoichiometric amount relative to the acylating agent is necessary.

Q3: What are the main side products in this synthesis?

A3: The primary side product is the isomeric 4-Methylacetophenone.[10] Depending on the reaction conditions, minor amounts of 3-Methylacetophenone may also be formed.[6] If the reaction conditions are not strictly anhydrous, side reactions involving the decomposition of the catalyst and reagents can also occur.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (toluene) and the formation of the product.

Quantitative Data Summary

Table 1: Reactant and Catalyst Stoichiometry

Reagent/CatalystMolar Equivalents (Typical)Purpose
Toluene1.0 - 1.2Aromatic Substrate
Acetyl Chloride / Acetic Anhydride1.0Acylating Agent
Anhydrous Aluminum Chloride (AlCl₃)1.1 - 1.3Lewis Acid Catalyst

Table 2: Typical Reaction Conditions for Friedel-Crafts Acylation of Toluene

ParameterValueNotes
Initial Temperature0 - 5 °CDuring addition of reagents to control exotherm.[4]
Reaction TemperatureRoom Temperature to 95 °CCan be gently heated to drive the reaction to completion.[10]
Reaction Time30 minutes - several hoursMonitored by TLC or GC.[5][10]
SolventToluene (as reactant and solvent) or an inert solvent like dichloromethane or 1,2-dichloroethane.[5][10]Toluene is often used in excess.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound from toluene and acetyl chloride.

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a gas trap to handle the HCl gas evolved.[5]

Procedure:

  • Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous toluene (which also serves as the solvent).[10] Cool the suspension to 0-5 °C using an ice bath.[5]

  • Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the cooled and stirred AlCl₃ suspension via the dropping funnel over 15-30 minutes.[1][4] Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir. The reaction progress should be monitored by TLC or GC.[5] If the reaction is slow, it can be gently heated in a water bath (e.g., 90-95 °C) for about 30 minutes or until the evolution of HCl gas ceases.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1][10] This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with toluene or another suitable organic solvent like dichloromethane.[4]

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[1][4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent by distillation.[4][10]

  • Purification: The crude product, which is a mixture of 2- and 4-methylacetophenone, can be purified by vacuum distillation to separate the isomers.[10]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble dry glassware under inert atmosphere add_catalyst Add AlCl₃ and Toluene setup->add_catalyst cool Cool to 0-5 °C add_catalyst->cool add_acyl Add Acetyl Chloride dropwise cool->add_acyl react Stir at RT or heat add_acyl->react monitor Monitor by TLC/GC react->monitor quench Quench with ice/HCl monitor->quench extract Extract with organic solvent quench->extract wash Wash with H₂O, NaHCO₃, brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by vacuum distillation concentrate->purify end end purify->end This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_reagents Reagent & Stoichiometry Issues cluster_conditions Reaction Condition Issues start Low or No Yield? catalyst_inactive Inactive Catalyst? start->catalyst_inactive Yes catalyst_sol Use fresh, anhydrous AlCl₃. Work under inert atmosphere. catalyst_inactive->catalyst_sol Yes reagents_impure Impure Reagents? catalyst_inactive->reagents_impure No reagents_sol Use anhydrous reagents and solvents. reagents_impure->reagents_sol Yes stoichiometry_wrong Incorrect Stoichiometry? reagents_impure->stoichiometry_wrong No stoichiometry_sol Use >1 equivalent of AlCl₃. stoichiometry_wrong->stoichiometry_sol Yes temp_low Temperature Too Low? stoichiometry_wrong->temp_low No temp_sol Allow to warm to RT or gently heat after addition. temp_low->temp_sol Yes

Caption: Troubleshooting workflow for low product yield.

References

troubleshooting low yield in Friedel-Crafts acylation of toluene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Friedel-Crafts acylation of toluene, specifically focusing on resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of toluene?

The Friedel-Crafts acylation of toluene is an electrophilic aromatic substitution reaction. It involves the introduction of an acyl group (R-C=O) onto the toluene ring. The reaction typically uses an acyl halide (like acetyl chloride) or an acid anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3] The catalyst activates the acylating agent by forming a highly reactive acylium ion electrophile.[1][2] Toluene then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond.[1][4] Subsequent deprotonation of the intermediate restores the aromaticity of the ring, yielding the acylated toluene product.[1][2]

Q2: Why is the choice of Lewis acid catalyst critical for this reaction?

The Lewis acid catalyst is essential for activating the acylating agent to generate the electrophilic acylium ion.[4][5] The strength of the Lewis acid can significantly impact the reaction rate and selectivity. While strong Lewis acids like AlCl₃ are highly effective, they are also very sensitive to moisture.[5][6] Milder catalysts may offer better selectivity but could result in slower reaction rates and lower yields.[5]

Q3: I am not obtaining any product. What are the most likely reasons for complete reaction failure?

Several factors can lead to a complete failure of the reaction:

  • Moisture Contamination: Lewis acids such as AlCl₃ are extremely sensitive to moisture, which leads to their deactivation.[5][6][7] Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous.

  • Inactive Catalyst: The Lewis acid may have degraded due to improper storage or handling. Using a fresh, high-quality catalyst is crucial.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[2][5][8] Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.[2][8]

Q4: My reaction yields are consistently low. How can I improve them?

Low yields can be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction temperature plays a critical role. Some reactions proceed well at room temperature, while others may require heating.[6] Conversely, excessively high temperatures can promote side reactions. A systematic optimization of the temperature is recommended.

  • Poor Quality of Reagents: The purity of toluene, the acylating agent, and the Lewis acid is paramount. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.[6][7]

  • Inefficient Work-up: The work-up procedure is critical for isolating the product. This typically involves quenching the reaction with an ice/acid mixture to decompose the aluminum chloride complex, followed by extraction and washing steps.[9][10] Inefficient extraction or losses during washing can significantly reduce the isolated yield.

Q5: I am observing the formation of multiple products. What could be the cause?

While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the aromatic ring towards further substitution, multiple products can still arise.[6][8] The primary isomers formed in the acylation of toluene are the ortho and para products. The para product is usually the major product due to reduced steric hindrance.[11][12] The ratio of these isomers can be influenced by the reaction temperature.[13]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low yields in the Friedel-Crafts acylation of toluene.

Problem: Low or No Product Yield

Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK solution_reagents Use fresh, anhydrous reagents and solvents. Ensure catalyst is active. check_reagents->solution_reagents Issue Found check_workup Examine Work-up and Purification check_conditions->check_workup Conditions OK solution_conditions Optimize temperature, reaction time, and molar ratios. Ensure stoichiometric amount of catalyst. check_conditions->solution_conditions Issue Found solution_workup Optimize quenching, extraction, and purification steps. check_workup->solution_workup Issue Found end Improved Yield check_workup->end Work-up OK solution_reagents->end solution_conditions->end solution_workup->end

Data Presentation

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Toluene:Acylating Agent Molar Ratio 1:1 to 1.2:1A slight excess of toluene can favor product formation.
Acylating Agent:Lewis Acid Molar Ratio 1:1.1 to 1:1.3A stoichiometric excess of the Lewis acid is often necessary to compensate for complexation with the ketone product.[2][5][8]
Reaction Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity, while higher temperatures may be needed to initiate the reaction.[9][11]
Reaction Time 30 minutes to 2 hoursReaction progress should be monitored (e.g., by TLC) to determine the optimal time.[6]

Experimental Protocols

Standard Protocol for Friedel-Crafts Acylation of Toluene with Acetyl Chloride

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture evolved HCl gas.[11][14]

  • Catalyst Suspension: In a fume hood, add anhydrous AlCl₃ (1.1 to 1.3 equivalents) to the reaction flask, followed by anhydrous DCM to create a suspension.[9]

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.[9][11]

  • Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature between 0-5 °C.[9][11]

  • Toluene Addition: After the addition of acetyl chloride is complete, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[9][10]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM.[9]

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[9][10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[3][9]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[9]

Experimental_Workflow setup Reaction Setup (Anhydrous) catalyst Catalyst Suspension (AlCl3 in DCM) setup->catalyst cooling Cooling (0-5 °C) catalyst->cooling acyl_addition Dropwise Addition of Acetyl Chloride cooling->acyl_addition toluene_addition Dropwise Addition of Toluene acyl_addition->toluene_addition reaction Reaction at Room Temperature (Monitor by TLC) toluene_addition->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Drying, Concentration, and Purification workup->purification product Final Product purification->product

References

addressing challenges in the purification of 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthesis process or subsequent degradation. Common impurities include:

  • Isomeric By-products: Synthesis via Friedel-Crafts acylation of toluene can produce isomeric impurities such as 3-Methylacetophenone and 4-Methylacetophenone, which can be challenging to separate due to similar physical properties.

  • Unreacted Starting Materials: Residual toluene, acetyl chloride, or acetic anhydride from the synthesis may be present.[1][2]

  • Residual Solvents: Solvents used during the synthesis and workup steps can remain in the crude product.[3]

  • Degradation Products: Although relatively stable, prolonged exposure to air, light, or high temperatures can lead to the formation of oxidation or degradation by-products. Aromatic ketones can be susceptible to oxidation.[3][4]

Q2: How should this compound be stored to maintain its purity?

A2: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] It should be kept away from heat, open flames, and strong oxidizing agents.[2][5] For long-term storage, refrigeration at 0-8 °C is recommended.[6]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): GC is the most common and effective method for quantifying the purity of this compound and separating it from volatile impurities and isomers.[7] A purity of ≥ 98% or higher is often verified by GC.[7][8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities and residual solvents by providing molecular weight information.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity analysis, especially for less volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify structural isomers and other impurities.

Q4: Is this compound hazardous, and what are the key safety precautions?

A4: Yes, this compound is considered a combustible liquid.[5] It can cause skin and eye irritation.[2][12] When handling, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[5][13] Work should be conducted in a well-ventilated area or under a fume hood.[2][12]

Troubleshooting Guides

Guide 1: Fractional Distillation Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Isomers The boiling points of 2-, 3-, and 4-Methylacetophenone are very close, making separation by standard distillation difficult.- Use a high-efficiency fractional distillation column (e.g., Vigreux or packed column).- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between isomers.- Maintain a slow and steady distillation rate to allow for proper equilibrium between liquid and vapor phases in the column.
Inconsistent Boiling Point During Distillation This can be caused by a fluctuating vacuum, the presence of multiple components (impurities) with close boiling points, or thermal decomposition.[14]- Ensure the vacuum system is stable and does not have leaks. Use a vacuum gauge to monitor the pressure.[14]- Perform an initial purification step (e.g., washing with sodium bicarbonate) to remove acidic impurities before distillation.[14]- Avoid excessive heating of the distillation pot to prevent decomposition.
Product Discoloration (Turning Yellow/Brown) The product may be degrading or oxidizing due to excessive heat or prolonged heating time.- Use the lowest possible temperature for distillation by employing a high vacuum.- Minimize the time the compound spends at high temperatures.- Ensure the system is free of air leaks if performing vacuum distillation to prevent oxidation.
Guide 2: Column Chromatography Challenges
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Target Compound from Impurities - Inappropriate Solvent System: The mobile phase polarity may not be optimal for separating the components.- Column Overloading: Too much crude sample was loaded onto the column.- Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to screen various solvent systems (e.g., hexane/ethyl acetate mixtures) to find one that gives good separation (target Rf value ~0.3).[15]- Reduce Sample Load: Dissolve the crude material in a minimal amount of solvent and load it carefully onto the column.[15] Use a sample-to-adsorbent ratio of approximately 1:30 to 1:100.
Compound Tailing or Streaking on the Column The slightly acidic nature of standard silica gel can interact strongly with the ketone, causing tailing. This is a common issue with basic compounds on silica.[3][15]- Use a Deactivated Stationary Phase: Consider using neutral alumina instead of silica gel.- Modify the Mobile Phase: Add a small amount (0.5-1% v/v) of a competing agent like triethylamine (TEA) or acetic acid to the mobile phase to saturate the active sites on the silica gel and improve peak shape.[3][15]
Cracked or Channeled Silica Bed The column was not packed properly, or the solvent level was allowed to drop below the top of the silica bed.- Ensure the silica gel is packed as a uniform slurry to avoid air bubbles.[15]- Gently tap the column during packing to settle the silica evenly.[15]- After loading the sample, carefully add the mobile phase and never let the column run dry.

Data Presentation

Table 1: Physical Properties of Methylacetophenone Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 577-16-2134.18214[6][8][16]1.026[6][8][10]
3-Methylacetophenone 585-74-0134.182201.015
4-Methylacetophenone 122-00-9134.182261.005

Data for 3- and 4-Methylacetophenone are from standard chemical databases and are provided for comparison.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Methodology:

  • Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed distillation column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system, ensuring all connections are secure. Reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect the initial distillate, which will contain low-boiling impurities and residual solvents, until the temperature at the distillation head stabilizes.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask and collect the main fraction.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify this compound from non-volatile impurities or isomers with different polarities.

Methodology:

  • Solvent System Selection: Use TLC to determine an optimal solvent system. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for this compound.[15]

  • Column Packing:

    • Securely place a plug of cotton or glass wool at the bottom of a glass column.[15]

    • Add a thin layer of sand.[15]

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase.[15]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[15]

    • Drain the excess solvent until it is level with the top of the silica bed and add another thin layer of sand.[15]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.[15]

    • Carefully apply the sample solution to the top of the column and allow it to absorb completely into the silica bed.[15]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer.

    • Apply gentle air pressure to achieve a steady flow rate.

    • Collect the eluent in a series of fractions (e.g., in test tubes).[15]

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[15]

Visualizations

experimental_workflow cluster_prep Preparation & Analysis cluster_purification Purification cluster_post Final Steps crude Crude this compound analysis1 Initial Purity Analysis (GC, TLC) crude->analysis1 decision Select Purification Method analysis1->decision distillation Fractional Distillation decision->distillation Volatile Impurities chromatography Column Chromatography decision->chromatography Non-Volatile or Polar Impurities fractions Collect Pure Fractions distillation->fractions chromatography->fractions analysis2 Final Purity Analysis (GC, NMR) fractions->analysis2 product Pure this compound analysis2->product

General workflow for purification and analysis.

troubleshooting_logic start Poor Separation in Column Chromatography check_rf Are Rf values of spots on TLC well-separated? start->check_rf check_tailing Is there tailing on the TLC plate? check_rf->check_tailing No optimize_solvent Optimize mobile phase (change polarity) check_rf->optimize_solvent Yes check_load Was the column overloaded? check_tailing->check_load No add_modifier Add modifier to mobile phase (e.g., 0.5% TEA) check_tailing->add_modifier Yes reduce_load Reduce sample load; use a larger column check_load->reduce_load Yes success Achieve Good Separation check_load->success No optimize_solvent->check_tailing add_modifier->check_load reduce_load->success

Troubleshooting logic for column chromatography.

References

Technical Support Center: Degradation Pathways of 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific literature on the complete degradation pathways of this compound is limited, based on its chemical structure and studies of analogous compounds like acetophenone and toluene, three primary degradation routes are proposed:

  • Aerobic Degradation: Under aerobic conditions, bacteria possessing Baeyer-Villiger monooxygenases (BVMOs) are likely to initiate degradation. This pathway involves the oxidation of the ketone to an ester, followed by hydrolysis.

  • Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms may degrade this compound by activating the methyl group. This is often initiated by the addition of fumarate, followed by a series of reactions analogous to β-oxidation.

  • Fungal Degradation: Fungi, particularly white-rot fungi, are known to degrade a wide range of aromatic compounds through the action of extracellular enzymes like peroxidases and laccases. This typically involves hydroxylation of the aromatic ring, leading to ring cleavage.

Q2: What are the expected major intermediates and final products of this compound degradation?

A2: The intermediates and final products will vary depending on the degradation pathway:

  • Aerobic Pathway: The initial product is expected to be 2-methylphenyl acetate, which is then hydrolyzed to 2-methylphenol and acetate. Further degradation of 2-methylphenol would likely proceed through catecholic intermediates before ring cleavage and eventual mineralization to carbon dioxide and water.

  • Anaerobic Pathway: The initial intermediate is predicted to be (2-acetylphenyl)methylsuccinic acid. Subsequent reactions would lead to the formation of 2-methylbenzoyl-CoA, which would then undergo further degradation of the aromatic ring.

  • Fungal Pathway: Hydroxylated derivatives of this compound are the primary initial intermediates. These can then be converted to catechols and subsequently undergo ring fission to form aliphatic acids that can enter central metabolic pathways.

Q3: My microbial culture is not degrading this compound. What are the possible reasons?

A3: Several factors could contribute to the lack of degradation. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common reasons include:

  • Inappropriate microbial strain for the intended degradation pathway.

  • Suboptimal culture conditions (pH, temperature, aeration).

  • Toxicity of this compound at the initial concentration.

  • Absence of necessary co-substrates or inducers for the enzymatic pathways.

  • Analytical method not sensitive enough to detect low levels of degradation.

Troubleshooting Guides

Issue 1: No observable degradation of this compound in aerobic bacterial culture.
Possible Cause Troubleshooting Step
Incorrect Bacterial Strain Ensure the selected bacterial strain is known to degrade aromatic ketones or possesses Baeyer-Villiger monooxygenase activity. Consider using strains like Arthrobacter or Pseudomonas species known for acetophenone degradation.
Suboptimal Growth Conditions Optimize pH (typically 6.5-7.5), temperature (25-37°C), and aeration (shaking at 150-200 rpm) for the specific strain.
Substrate Toxicity Start with a low concentration of this compound (e.g., 50-100 mg/L) and gradually increase it as the culture adapts.
Lack of Enzyme Induction Some degradation pathways require induction. Try pre-growing the culture on a structurally similar, less toxic compound like acetophenone before introducing this compound.
Nutrient Limitation Ensure the growth medium contains all essential nutrients, including a readily available carbon source if co-metabolism is required.
Analytical Issues Verify the sensitivity and calibration of your analytical method (e.g., GC-MS, HPLC). Check for potential matrix effects from the culture medium.
Issue 2: Difficulty in identifying degradation intermediates by GC-MS.
Possible Cause Troubleshooting Step
Low Concentration of Intermediates Concentrate the sample extract before analysis. Optimize extraction efficiency using different solvents and pH adjustments.
Transient Nature of Intermediates Collect samples at shorter time intervals to capture transient intermediates before they are further metabolized.
Co-elution of Compounds Optimize the GC temperature program to improve the separation of peaks. Use a different GC column with a different polarity.
Derivatization Issues If using derivatization (e.g., silylation) to improve volatility and detection, ensure the reaction has gone to completion. Run underivatized samples for comparison.
Mass Spectral Library Matching Manually interpret the mass spectra of unknown peaks, looking for characteristic fragmentation patterns of expected intermediates. Do not rely solely on library matches.
Matrix Interference Perform a cleanup of your sample extract to remove interfering compounds from the culture medium.

Quantitative Data Summary

The following tables present hypothetical but plausible quantitative data for the degradation of this compound under different conditions. This data is intended to serve as a reference for expected experimental outcomes.

Table 1: Aerobic Degradation of this compound by Arthrobacter sp.

Time (hours)This compound (mg/L)2-Methylphenol (mg/L)Acetate (mg/L)
010000
12652510
24205525
48< 51540
72Not Detected< 215

Table 2: Anaerobic Degradation of this compound with Fumarate Addition

Time (days)This compound (mM)(2-acetylphenyl)methylsuccinic acid (µM)2-Methylbenzoate (mM)
01.000
50.7500.1
100.3200.4
20< 0.1< 50.7
30Not DetectedNot Detected0.5

Experimental Protocols

Protocol 1: Aerobic Degradation of this compound by a Bacterial Isolate
  • Culture Preparation:

    • Prepare a minimal salts medium (MSM) supplemented with trace elements.

    • Inoculate 100 mL of MSM in a 250 mL Erlenmeyer flask with a single colony of the bacterial isolate (e.g., Arthrobacter sp.).

    • Incubate at 30°C with shaking at 180 rpm until the culture reaches the late exponential phase (OD600 ≈ 0.8-1.0).

  • Degradation Assay:

    • Add this compound from a sterile stock solution to the culture to a final concentration of 100 mg/L.

    • Continue incubation under the same conditions.

    • At regular time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw 1 mL aliquots of the culture.

  • Sample Analysis:

    • Centrifuge the aliquots to pellet the cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify this compound and identify degradation intermediates.

    • Analyze the aqueous phase by High-Performance Liquid Chromatography (HPLC) to quantify organic acids like acetate.

Protocol 2: GC-MS Analysis of Degradation Products
  • Sample Preparation:

    • To 1 mL of the ethyl acetate extract, add an internal standard (e.g., 1,3-dichlorobenzene) of a known concentration.

    • Dry the extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Oven Program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with authentic standards.

    • Quantify compounds by integrating the peak areas relative to the internal standard.

Visualizations

Aerobic_Degradation_Pathway cluster_0 Aerobic Degradation This compound This compound 2-Methylphenyl acetate 2-Methylphenyl acetate This compound->2-Methylphenyl acetate Baeyer-Villiger Monooxygenase 2-Methylphenol 2-Methylphenol 2-Methylphenyl acetate->2-Methylphenol Esterase Acetate Acetate 2-Methylphenyl acetate->Acetate Esterase Catecholic Intermediates Catecholic Intermediates 2-Methylphenol->Catecholic Intermediates Hydroxylase TCA Cycle TCA Cycle Acetate->TCA Cycle Ring Cleavage Products Ring Cleavage Products Catecholic Intermediates->Ring Cleavage Products Dioxygenase Ring Cleavage Products->TCA Cycle Anaerobic_Degradation_Pathway cluster_1 Anaerobic Degradation This compound This compound Intermediate_1 (2-acetylphenyl)methyl- succinic acid This compound->Intermediate_1 Fumarate Fumarate Fumarate->Intermediate_1 Intermediate_2 β-oxidation Intermediates Intermediate_1->Intermediate_2 β-oxidation-like pathway 2-Methylbenzoyl-CoA 2-Methylbenzoyl-CoA Intermediate_2->2-Methylbenzoyl-CoA Ring Reduction & Cleavage Ring Reduction & Cleavage 2-Methylbenzoyl-CoA->Ring Reduction & Cleavage Central Metabolism Central Metabolism Ring Reduction & Cleavage->Central Metabolism Fungal_Degradation_Pathway cluster_2 Fungal Degradation This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Peroxidases, Laccases Catechol Derivatives Catechol Derivatives Hydroxylated Intermediates->Catechol Derivatives Ring Cleavage Products Ring Cleavage Products Catechol Derivatives->Ring Cleavage Products Dioxygenases Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

strategies for improving selectivity in the functionalization of 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective functionalization of 2-Methylacetophenone. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

General Strategy

Q1: I need to functionalize this compound. How do I decide which position to target and what strategy to use?

A1: The optimal strategy depends entirely on the desired position of functionalization: the benzylic methyl group or a specific position on the aromatic ring (ortho, meta, or para). Each site requires a distinct methodological approach. The acetyl group of this compound is an ortho/para director for electrophilic substitutions and can act as an ortho-directing group in metal-catalyzed reactions. The methyl group is also an ortho/para director. Targeting the meta position or the benzylic C-H bonds requires overcoming these inherent electronic and steric preferences.

G start Select Target Position on this compound benzylic Benzylic (CH3) start->benzylic ortho Aromatic (ortho) start->ortho meta Aromatic (meta) start->meta para Aromatic (para) start->para strategy_benzylic Strategy: Benzylic C-H Oxidation/Activation (e.g., Mn-catalysis) benzylic->strategy_benzylic See FAQ #2 strategy_ortho Strategy: Directing Group (DG) Assisted C-H Activation (e.g., Ru, Pd) (Ketone as native DG) ortho->strategy_ortho See FAQ #3 strategy_meta Strategy: Remote C-H Activation (Template/Mediator Assisted) (e.g., Pd/NBE, Ru-catalysis) meta->strategy_meta See FAQ #4 strategy_para Strategy: Shape-Selective Catalysis (e.g., Zeolites in Friedel-Crafts) or Steric Control para->strategy_para See FAQ #5

Caption: Workflow for selecting a functionalization strategy.
Benzylic Functionalization

Q2: How can I selectively functionalize the benzylic methyl group to form a ketone or other derivatives without reacting with the aromatic ring?

A2: Selective benzylic C-H oxidation is the most direct route. This can be challenging due to potential over-oxidation or competing ring functionalization. A highly effective method involves using a non-heme manganese catalyst with hydrogen peroxide (H₂O₂), which shows excellent chemoselectivity under mild conditions.[1] This protocol tolerates a wide variety of functional groups.[1] Another approach involves using deep eutectic solvents (DESs) which can act as both solvent and catalyst for the addition of the benzylic C-H to electron-deficient olefins.[2]

Troubleshooting Benzylic Functionalization:

  • Issue: Low yield or no reaction.

    • Solution: Ensure the catalyst is active. For manganese catalysts, verify the ligand integrity. For DES-based reactions, ensure the solvent was prepared correctly by heating the components until a homogeneous liquid forms.[2] Check the purity of the starting material and oxidant.

  • Issue: Over-oxidation to carboxylic acid.

    • Solution: Reduce the equivalents of the oxidant (e.g., H₂O₂) or shorten the reaction time. The use of a syringe pump to slowly add the oxidant can help maintain a low concentration and improve selectivity.[1]

  • Issue: Competing aromatic ring functionalization.

    • Solution: The manganese-catalyzed method is highly selective for the benzylic position.[1] If using other methods, lower reaction temperatures may favor benzylic functionalization over aromatic substitution.

Aromatic Ring Functionalization

Q3: How can I achieve high selectivity for the ortho-position on the aromatic ring?

A3: The acetyl group in this compound can function as an endogenous directing group in metal-catalyzed C-H activation reactions.[3] Catalysts based on Ruthenium(II), Palladium(II), or Cobalt(III) can coordinate to the carbonyl oxygen, forming a metallacyclic intermediate that positions the metal catalyst in close proximity to the ortho C-H bonds, facilitating their selective functionalization.[3] This strategy is widely used for reactions like alkylation, arylation, and alkenylation.[3][4]

G cluster_0 Ortho-C-H Activation Mechanism substrate This compound (Substrate) intermediate Cyclometalated Intermediate (Chelation) substrate->intermediate Coordination to Carbonyl (DG) catalyst Metal Catalyst (e.g., [Ru(II)]) catalyst->intermediate product Ortho-Functionalized Product intermediate->product C-H Activation & Reductive Elimination reagent Coupling Partner (R-X) reagent->product

Caption: Chelation-assisted ortho-C-H functionalization.

Troubleshooting Ortho-Functionalization:

  • Issue: Low regioselectivity with significant para-product formation.

    • Solution: Ensure the reaction conditions strongly favor the C-H activation pathway over a competing electrophilic aromatic substitution pathway. This often means using a specific combination of metal catalyst, ligand, and solvent. The directing group's effectiveness is key.[3]

  • Issue: Catalyst deactivation.

    • Solution: Some directing group-assisted reactions can be sensitive to air or moisture. Run reactions under an inert atmosphere (N₂ or Ar). The choice of solvent can also be critical; for instance, some cobalt-catalyzed reactions perform best in specialized solvents like DMPU.[4]

Q4: Meta-functionalization of this compound is a known challenge. What are the most effective strategies?

A4: Achieving meta-selectivity requires overriding the strong ortho/para-directing influence of the acetyl and methyl groups. This is a frontier area of research. Key strategies involve using a removable directing group attached to the molecule that is sterically or geometrically constrained to deliver a catalyst to the meta position.[5][6] One advanced approach is Palladium/Norbornene (Pd/NBE) relay catalysis, where a transient mediator directs the functionalization to the distal meta-position.[7] Ruthenium-catalyzed reactions have also been developed that proceed via a σ-activation mechanism, enabling meta-selectivity.[6]

Troubleshooting Meta-Functionalization:

  • Issue: Reaction fails or gives a complex mixture of isomers.

    • Solution: Meta-selective protocols are highly sensitive to the directing group, ligand, and catalyst system. Verify the purity and integrity of all components. The synthesis and attachment of the directing group is a critical step that must be high-yielding.

  • Issue: Poor yields.

    • Solution: These reactions often require extensive optimization of reaction time, temperature, and stoichiometry. The use of specific ligands, such as mono-protected amino acids or pyridones, can be crucial for success.[7][8]

Q5: How can I maximize the formation of the para-functionalized product?

A5: To favor the para-position, strategies typically rely on electrophilic aromatic substitution reactions where steric hindrance at the ortho-positions disfavors substitution. Friedel-Crafts acylation is a classic example. To further enhance para-selectivity, shape-selective solid acid catalysts like zeolites (e.g., H-ZSM-5, H-USY) can be used.[9] The pore structure of the zeolite allows the reactants to approach the aromatic ring in a way that favors substitution at the sterically accessible para-position.[9]

Troubleshooting Para-Functionalization:

  • Issue: Formation of significant amounts of the ortho-isomer.

    • Solution: Optimize the reaction conditions to increase steric hindrance. Using a bulkier acylating agent can help. The most effective method is to switch to a shape-selective zeolite catalyst. The Si/Al ratio of the zeolite can also influence selectivity.[9]

  • Issue: Catalyst deactivation (for zeolite catalysts).

    • Solution: Zeolites can deactivate over time. Deactivation can be mitigated by optimizing the reaction temperature and flow rate (for continuous flow reactors). The catalyst can often be regenerated by calcination.[9]

Data Summaries

Table 1: Influence of Zeolite Catalyst on the Acetylation of Toluene

This table summarizes data relevant to achieving para-selectivity in reactions analogous to the functionalization of this compound. The goal is typically to maximize the 4-substituted product (p-isomer).

CatalystToluene Conversion (wt.%)Selectivity for 4-Methylacetophenone (%)Isomer Ratio (para/ortho)Reference
H-ZSM-560.288.3~7.5[9]
H-MordeniteLower than H-ZSM-5Lower than H-ZSM-5Not specified[9]
REY ZeoliteLower than H-ZSM-5Lower than H-ZSM-5Not specified[9]
H-USY~100 (initial)85.0~5.7[9]

Table 2: Chemoselective Benzylic Oxidation of Functionalized Alkyl Arenes using Mn-catalyst

This table demonstrates the high efficiency and selectivity of a manganese catalyst for the oxidation of benzylic C-H bonds, a key strategy for functionalizing the methyl group of this compound.

SubstrateProduct Yield (%)Reaction TimeReference
4-Phenylbutanoic acid951 h[1]
4-(p-Tolyl)butanoic acid971 h[1]
4-(4-Fluorophenyl)butanoic acid941 h[1]
4-(4-Nitrophenyl)butanoic acid891 h[1]
2-Benzyl-1H-1,3-benzodiazole751 h[1]

Key Experimental Protocols

Protocol 1: Selective Benzylic Oxidation using a Manganese Catalyst[1]

This protocol describes the selective oxidation of a benzylic methylene group to a ketone, analogous to the functionalization of the methyl group on this compound.

  • Preparation: In a round-bottom flask, dissolve the substrate (0.5 mmol), the manganese catalyst rac-1 (2 mol %), and acetic acid (2.5 mmol) in acetonitrile (MeCN, 1.5 mL).

  • Reagent Addition: Prepare a solution of hydrogen peroxide (H₂O₂, 30% aq., 2.5 mmol) in MeCN (1.0 mL).

  • Reaction: Stir the substrate mixture at room temperature. Add the H₂O₂ solution to the reaction flask over 1 hour using a syringe pump. No nitrogen protection is necessary.

  • Workup: Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired ketone.

Protocol 2: Friedel-Crafts Acylation using Zeolite Catalyst for Para-Selectivity[9]

This protocol outlines a general procedure for vapor-phase acylation to achieve high para-selectivity.

  • Catalyst Preparation: Pack a fixed-bed tubular reactor with the chosen zeolite catalyst (e.g., H-ZSM-5). Activate the catalyst by heating under a flow of nitrogen gas.

  • Reaction Setup: Maintain the reactor at the desired reaction temperature (e.g., 453 K).

  • Reagent Feed: Introduce a gaseous mixture of the aromatic substrate (e.g., toluene, analogous to this compound's aromatic ring) and the acylating agent (e.g., acetyl chloride) into the reactor at a controlled weight hourly space velocity (WHSV).

  • Product Collection: Cool the exit stream from the reactor to condense the products.

  • Analysis: Analyze the collected liquid product mixture using gas chromatography (GC) to determine the conversion and the regioselectivity (ratio of para to ortho isomers).

  • Catalyst Regeneration: After the reaction, the zeolite catalyst can be regenerated by controlled heating in air to burn off any deposited coke.

References

Technical Support Center: Catalyst Loading Optimization for 2-Methylacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for the synthesis of 2-Methylacetophenone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

Users experiencing difficulties in the synthesis of this compound can refer to the following guide for potential causes and corrective actions.

Problem Potential Cause Recommended Action
Low or No Product Yield 1. Inactive Catalyst: Moisture in the reaction environment can hydrolyze and deactivate Lewis acid catalysts like AlCl₃. 2. Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, requiring stoichiometric or excess amounts of the catalyst.[1] 3. Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete reaction.1. Ensure all glassware is oven-dried and reactants are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Incrementally increase the catalyst loading. For AlCl₃, a molar ratio of 1.1 to 1.3 relative to the acylating agent is a good starting point for optimization. 3. Screen different reaction temperatures and monitor the reaction progress over time using techniques like TLC or GC.
Formation of Multiple Products (Low Regioselectivity) 1. Inappropriate Catalyst Concentration: The concentration of the Lewis acid can influence the ratio of ortho to para isomers. 2. Reaction Temperature: Temperature can affect the regioselectivity of the acylation.1. Experiment with different catalyst loadings to find the optimal concentration for desired isomer formation. 2. Vary the reaction temperature. In some cases, lower temperatures may favor the formation of a specific isomer.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: The catalyst may be deactivated during the reaction by impurities or by complexation with the product.[1] 2. Poor Quality of Reagents: Impurities in the toluene, acetyl chloride, or the catalyst itself can inhibit the reaction.1. Ensure high purity of all reagents and solvents. If catalyst deactivation by the product is suspected, a higher initial catalyst loading may be necessary. 2. Use freshly distilled reactants and a new batch of anhydrous catalyst.
Dark Brown/Black Reaction Mixture Decomposition or Polymerization: Excessive heat or highly concentrated reagents can lead to the decomposition of starting materials or the formation of polymeric side products.1. Ensure efficient stirring to prevent localized overheating. 2. Consider lowering the reaction temperature and adding the acylating agent or catalyst in portions to control the reaction rate. 3. Degas the solvent to remove dissolved oxygen, which can contribute to oxidation and color formation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst and loading required for the synthesis of this compound?

The most common method for synthesizing this compound is the Friedel-Crafts acylation of toluene with an acylating agent like acetyl chloride or acetic anhydride. The most frequently used catalyst for this reaction is aluminum chloride (AlCl₃). Due to the formation of stable complexes between the ketone product and AlCl₃, a stoichiometric amount or even a slight excess of the catalyst is typically required for high conversion.[1] For heterogeneous catalysts, such as zeolites, the loading is significantly lower and is truly catalytic.

Q2: How does catalyst loading affect the yield and regioselectivity of the reaction?

Catalyst loading is a critical parameter that can significantly impact both the yield and the regioselectivity (the ratio of this compound to 4-methylacetophenone).

  • Yield: Insufficient catalyst loading will result in low yields due to incomplete reaction. Conversely, an excessive amount of catalyst can sometimes lead to the formation of side products and may complicate the work-up process.

  • Regioselectivity: The concentration of the Lewis acid catalyst can influence the isomer distribution. Optimizing the catalyst loading is therefore essential for maximizing the yield of the desired this compound isomer.

Q3: My yield of this compound is consistently low. What are the most common reasons for this?

Several factors can contribute to low yields in this synthesis:

  • Presence of Moisture: Lewis acids like AlCl₃ are extremely sensitive to water. Any moisture present in the reactants, solvent, or glassware will consume the catalyst, rendering it inactive.

  • Inadequate Catalyst Loading: As the product forms a complex with the catalyst, using less than a stoichiometric amount of AlCl₃ relative to the acylating agent will likely result in an incomplete reaction.

  • Purity of Reagents: The purity of toluene, the acylating agent, and the AlCl₃ is crucial. Impurities can interfere with the reaction or deactivate the catalyst.

  • Reaction Temperature and Time: The reaction may require specific temperature conditions and sufficient time to go to completion. It is important to monitor the reaction's progress.

Q4: Can I use a different catalyst besides aluminum chloride?

Yes, other catalysts can be used for the Friedel-Crafts acylation of toluene. These include:

  • Other Lewis Acids: Ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also catalyze the reaction, though they may require different reaction conditions and exhibit different activities and selectivities.

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-ZSM-5, H-mordenite) and certain metal oxides are being explored as more environmentally friendly and reusable alternatives to traditional Lewis acids. These catalysts are typically used in smaller, catalytic amounts.[3]

Data Presentation

The following table summarizes the effect of catalyst loading on the yield of methylacetophenone in the Friedel-Crafts acylation of toluene. Please note that this data is for the closely related synthesis of p-methylacetophenone and serves as a representative example of the impact of catalyst loading.

SubstrateAcylating AgentCatalystCatalyst/Acylating Agent (molar ratio)Yield (%)Reference
TolueneAcetyl ChlorideAlCl₃1.3879[4]

Experimental Protocols

General Protocol for Catalyst Loading Optimization in this compound Synthesis

This protocol outlines a general procedure for optimizing the loading of an AlCl₃ catalyst in the synthesis of this compound from toluene and acetyl chloride.

Materials:

  • Toluene (anhydrous)

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. The entire setup should be under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the round-bottom flask, add the desired amount of anhydrous aluminum chloride, followed by anhydrous dichloromethane to create a suspension. Cool the flask in an ice bath.

  • Preparation of Acylating Agent Solution: In the addition funnel, prepare a solution of acetyl chloride in anhydrous dichloromethane.

  • Formation of Acylium Ion: Slowly add the acetyl chloride solution from the addition funnel to the stirred suspension of aluminum chloride in the flask, maintaining the temperature at 0-5 °C.

  • Addition of Toluene: After the addition of the acetyl chloride solution is complete, add a solution of toluene in anhydrous dichloromethane to the addition funnel and add it dropwise to the reaction mixture.

  • Reaction: Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.

  • Work-up: Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by distillation or column chromatography. Analyze the product to determine the yield and the ratio of this compound to 4-methylacetophenone.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_glass Dry Glassware & Inert Atmosphere suspend_catalyst Suspend AlCl3 in Solvent prep_glass->suspend_catalyst prep_reagents Prepare Anhydrous Reagents prep_reagents->suspend_catalyst cool_mixture Cool to 0-5 °C suspend_catalyst->cool_mixture add_acyl_chloride Add Acetyl Chloride Solution cool_mixture->add_acyl_chloride add_toluene Add Toluene Solution add_acyl_chloride->add_toluene react_rt React at Room Temperature add_toluene->react_rt quench Quench with HCl/Ice react_rt->quench extract Extract with Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify_analyze Purify and Analyze Yield dry_concentrate->purify_analyze

Caption: Experimental workflow for optimizing catalyst loading in this compound synthesis.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of this compound check_moisture Were anhydrous conditions maintained? start->check_moisture check_catalyst_loading Was catalyst loading stoichiometric or in excess? check_moisture->check_catalyst_loading Yes action_dry Action: Ensure all materials are dry and use an inert atmosphere. check_moisture->action_dry No check_reagent_purity Are reagents of high purity? check_catalyst_loading->check_reagent_purity Yes action_increase_catalyst Action: Incrementally increase catalyst loading. check_catalyst_loading->action_increase_catalyst No check_reaction_conditions Were reaction temperature and time optimized? check_reagent_purity->check_reaction_conditions Yes action_purify_reagents Action: Use freshly purified reagents. check_reagent_purity->action_purify_reagents No action_optimize_conditions Action: Screen different temperatures and monitor reaction over time. check_reaction_conditions->action_optimize_conditions No end Improved Yield check_reaction_conditions->end Yes action_dry->start action_increase_catalyst->start action_purify_reagents->start action_optimize_conditions->start

Caption: Decision-making workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: By-product Analysis in 2-Methylacetophenone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analysis and characterization of by-products in 2-Methylacetophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound via Friedel-Crafts acylation of toluene?

A1: The most common by-products are the other isomers of methylacetophenone: 3-methylacetophenone and 4-methylacetophenone. The Friedel-Crafts acylation of toluene can lead to substitution at the ortho, meta, and para positions of the methyl group on the toluene ring, resulting in a mixture of these isomers. The product distribution is influenced by the catalyst and reaction conditions.[1]

Q2: How can I minimize the formation of isomeric by-products during the synthesis?

A2: Optimizing the reaction conditions is key to minimizing by-product formation. This includes careful selection of the Lewis acid catalyst, reaction temperature, and the order of reagent addition. For instance, steric hindrance can favor the formation of the para isomer (4-methylacetophenone) over the ortho isomer (this compound).[1] Running the reaction at a lower temperature can also increase selectivity.

Q3: What are the recommended analytical techniques for identifying and quantifying by-products in my this compound product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive by-product analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile by-products like the methylacetophenone isomers. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and confirming the identity of the isomers.

Q4: Are there any other potential impurities I should be aware of?

A4: Besides isomeric by-products, other potential impurities can include unreacted starting materials (toluene, acetyl chloride, or acetic anhydride), residual catalyst, and solvents used in the reaction and workup. Side reactions can also lead to the formation of di-acylated products or other related substances.

Troubleshooting Guides

Issue 1: Poor separation of this compound and its isomers in HPLC.

  • Potential Cause: The mobile phase composition may not be optimal for resolving structurally similar isomers.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Polarity: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A subtle change in polarity can significantly impact resolution.

    • Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity.

    • Modify pH: For ionizable compounds, adjusting the pH of the mobile phase can improve peak shape and resolution. However, for neutral compounds like methylacetophenones, this is less likely to have a significant effect.

    • Gradient Elution: If isocratic elution is not providing sufficient separation, developing a gradient method where the mobile phase composition changes over time can improve resolution.[2]

    • Column Selection: Consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) that can offer different selectivity for aromatic compounds.

Issue 2: Peak tailing for the this compound peak in HPLC.

  • Potential Cause: Secondary interactions between the analyte and the stationary phase, often due to active silanol groups on the silica support.

  • Troubleshooting Steps:

    • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped to minimize exposed silanol groups.

    • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active sites on the stationary phase.

    • Lower pH: Operating at a lower pH (around 2.5-3) can suppress the ionization of silanol groups, reducing their interaction with the analytes.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting the sample.[2][3]

Issue 3: Difficulty in distinguishing between methylacetophenone isomers using Mass Spectrometry.

  • Potential Cause: Isomers often produce very similar mass spectra due to similar fragmentation patterns.

  • Troubleshooting Steps:

    • Rely on Chromatographic Separation: The primary identification should be based on the retention time from a well-resolved gas chromatogram.

    • Analyze Fragmentation Patterns Carefully: While similar, there might be subtle differences in the relative abundances of certain fragment ions. For instance, the loss of a methyl group (M-15) and the acetyl group (M-43) are common fragments to compare.

    • Use Reference Standards: The most reliable way to confirm the identity of each isomer is to run authentic reference standards of 2-, 3-, and 4-methylacetophenone under the same GC-MS conditions to compare retention times and mass spectra.

Experimental Protocols

GC-MS Analysis of this compound Isomers

This protocol is a general guideline for the separation and identification of 2-, 3-, and 4-methylacetophenone.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-polymethylsiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Method for Quantification of this compound Isomers

This protocol provides a starting point for the separation and quantification of methylacetophenone isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • HPLC Conditions:

    • Mobile Phase: A mixture of methanol and water. The exact ratio should be optimized for best separation, starting with a ratio of 70:30 (v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25 °C.[4]

    • Detection Wavelength: 220 nm.[4]

    • Injection Volume: 20 µL.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare calibration standards of this compound at several concentration levels.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

NMR Spectroscopy for Isomer Characterization

¹H NMR spectroscopy is a powerful tool to distinguish between the methylacetophenone isomers based on the chemical shifts and splitting patterns of the aromatic protons.

  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Interpretation:

    • This compound: The aromatic protons will appear as a complex multiplet due to their proximity and coupling.

    • 3-Methylacetophenone: The aromatic region will show distinct signals, including a singlet or narrow triplet for the proton between the two substituents.

    • 4-Methylacetophenone: The aromatic protons will show a characteristic pattern of two doublets, indicative of a para-substituted benzene ring.[5][6]

Data Presentation

Table 1: Typical GC-MS and HPLC Parameters for this compound By-product Analysis.

ParameterGC-MSHPLC
Column 5% Phenyl-polymethylsiloxane (30 m x 0.25 mm, 0.25 µm)C18 (4.6 x 250 mm, 5 µm)[4]
Mobile Phase N/AMethanol:Water (e.g., 70:30 v/v)[4]
Flow Rate Carrier Gas (He): 1.0-1.2 mL/min1.0 mL/min[4]
Temperature Oven Program: 50°C to 250°C25 °C[4]
Detection MS (EI, 70 eV, scan m/z 40-300)UV at 220 nm[4]
Injection Volume 1 µL20 µL[4]

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for Methylacetophenone Isomers in CDCl₃.

ProtonsThis compound3-Methylacetophenone4-Methylacetophenone[5][6]
-COCH₃ ~2.6~2.6~2.57
Ar-CH₃ ~2.5~2.4~2.41
Aromatic-H ~7.1-7.7 (multiplet)~7.3-7.8 (multiplet)~7.25 (d), ~7.86 (d)

Visualizations

experimental_workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis This compound Synthesis sample_prep Sample Dissolution & Filtration synthesis->sample_prep hplc HPLC Analysis (Quantification) sample_prep->hplc Inject gcms GC-MS Analysis (Identification) sample_prep->gcms Inject purity_check Purity Check sample_prep->purity_check quant_results Quantitative Data (Purity, By-product Ratio) hplc->quant_results ident_results By-product Identification gcms->ident_results nmr NMR Spectroscopy (Structure Confirmation) struct_confirm Isomer Structure Confirmation nmr->struct_confirm sample_purity Purified Isomers (if needed) sample_purity->nmr purity_check->nmr High Purity purity_check->sample_purity Low Purity

Caption: Experimental workflow for by-product analysis.

troubleshooting_hplc start Poor Peak Resolution in HPLC q1 Are peaks tailing? start->q1 a1_yes Adjust Mobile Phase pH (suppress silanols) q1->a1_yes Yes a1_no Optimize Mobile Phase Ratio (e.g., ACN/H2O) q1->a1_no No q2 Is resolution still poor? a1_yes->q2 a1_no->q2 a2_yes Try a different organic solvent (e.g., switch to MeOH) q2->a2_yes Yes end Resolution Improved q2->end No q3 Still no improvement? a2_yes->q3 a3_yes Use a different column (e.g., Phenyl-Hexyl) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methylacetophenone and 4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two common structural isomers, 2-methylacetophenone and 4-methylacetophenone. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. The reactivity of these compounds is primarily governed by the interplay of steric and electronic effects stemming from the position of the methyl group on the aromatic ring.

Executive Summary

The primary difference in reactivity between this compound and 4-methylacetophenone arises from steric hindrance and electronic effects. The ortho-methyl group in this compound significantly hinders reactions at the carbonyl group and the adjacent ortho position on the benzene ring. In contrast, the para-methyl group in 4-methylacetophenone exerts an activating, electron-donating effect, enhancing the rate of electrophilic aromatic substitution reactions. This guide presents a comparative analysis of their reactivity in key chemical transformations, supported by available experimental data and detailed protocols.

Structural and Electronic Properties

PropertyThis compound4-Methylacetophenone
Structure this compound4-Methylacetophenone
CAS Number 577-16-2[1]122-00-9
Molecular Formula C₉H₁₀O[2]C₉H₁₀O
Molecular Weight 134.18 g/mol 134.18 g/mol
Key Feature Steric hindrance from the ortho-methyl group.Electron-donating effect from the para-methyl group.

Comparative Reactivity Analysis

The reactivity of the acetyl group and the aromatic ring in these isomers is distinctly different. Below is a summary of their behavior in several key chemical reactions.

Oxidation (Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation converts ketones to esters using peroxy acids. The reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction.[3]

ReactantProductRelative Rate/Yield
This compound2-Methylphenyl acetateSlower reaction rate and potentially lower yield due to steric hindrance around the carbonyl group.
4-Methylacetophenone4-Methylphenyl acetateFaster reaction rate and higher yield due to the electron-donating effect of the para-methyl group.[3]
Reduction of the Carbonyl Group

The reduction of the carbonyl group to a secondary alcohol is sensitive to steric hindrance.

ReactantProductRelative Rate/Yield
This compound1-(2-Methylphenyl)ethanolSlower reaction rate due to steric hindrance impeding the approach of the reducing agent to the carbonyl carbon.
4-Methylacetophenone1-(4-Methylphenyl)ethanolFaster reaction rate due to the accessibility of the carbonyl group.

A study on the enzymatic reduction of acetophenone derivatives showed that ortho-substituted substrates with bulky groups exhibit lower reaction rates.[4]

Electrophilic Aromatic Substitution (e.g., Bromination)

Electrophilic substitution on the aromatic ring is directed by the existing substituents. The acetyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho/para-directing group.

ReactantMajor Product(s)Reactivity
This compound1-(3-Bromo-2-methylphenyl)ethanone and 1-(5-Bromo-2-methylphenyl)ethanoneThe activating effect of the methyl group and the deactivating effect of the acetyl group are in opposition. Bromination is expected to be slower than in toluene but faster than in acetophenone. Steric hindrance from the methyl and acetyl groups will influence the position of substitution.
4-Methylacetophenone1-(3-Bromo-4-methylphenyl)ethanoneThe activating methyl group and the deactivating acetyl group work in concert to direct substitution to the position ortho to the methyl group and meta to the acetyl group. The reaction is expected to be faster than for this compound due to less steric hindrance and the aligned directing effects.
a-Halogenation
Aldol Condensation

The aldol condensation involves the reaction of an enolate with a carbonyl compound. The formation of the enolate from methylacetophenones can be influenced by steric hindrance.

ReactantProduct with BenzaldehydeRelative Rate/Yield
This compound(E)-1-(2-Methylphenyl)-3-phenylprop-2-en-1-oneSlower reaction rate and lower yield due to steric hindrance affecting the formation of the enolate and its subsequent reaction.
4-Methylacetophenone(E)-1-(4-Methylphenyl)-3-phenylprop-2-en-1-oneFaster reaction rate and higher yield due to the absence of steric hindrance around the acetyl group.[6]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Comparative Baeyer-Villiger Oxidation

Objective: To compare the reaction rates and yields of the Baeyer-Villiger oxidation of this compound and 4-methylacetophenone.

Materials:

  • This compound

  • 4-Methylacetophenone

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up two parallel reactions. In two separate round-bottom flasks, dissolve 1 mmol of this compound and 1 mmol of 4-methylacetophenone in 10 mL of DCM.

  • To each flask, add 1.2 mmol of m-CPBA at 0 °C with stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by GC-MS.

  • After the reaction is complete (as determined by the consumption of the starting material), quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and determine the yield of the respective phenyl acetate products.

  • Compare the reaction rates by plotting the concentration of the starting material versus time.

Comparative Reduction with Sodium Borohydride

Objective: To compare the rates of reduction of this compound and 4-methylacetophenone.

Materials:

  • This compound

  • 4-Methylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • In two separate test tubes, dissolve 0.5 mmol of this compound and 0.5 mmol of 4-methylacetophenone in 5 mL of methanol.

  • Cool the solutions in an ice bath.

  • To each test tube, add 0.25 mmol of NaBH₄ simultaneously.

  • Monitor the reactions by TLC at regular time intervals, spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Visualize the spots under a UV lamp and compare the rate of disappearance of the starting ketone spot for the two isomers.

Competitive Electrophilic Bromination

Objective: To determine the relative reactivity of this compound and 4-methylacetophenone towards electrophilic bromination.

Materials:

  • This compound

  • 4-Methylacetophenone

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • In a round-bottom flask, prepare an equimolar mixture of this compound and 4-methylacetophenone (e.g., 1 mmol of each) in 20 mL of CCl₄.

  • Add a catalytic amount of FeBr₃.

  • Slowly add a solution of bromine (0.5 mmol) in CCl₄ dropwise at room temperature with stirring.

  • After the addition is complete, stir for an additional 30 minutes.

  • Quench the reaction with a solution of sodium thiosulfate.

  • Wash the organic layer with water and dry over anhydrous calcium chloride.

  • Analyze the product mixture by GC-FID to determine the relative amounts of the brominated products of each isomer. The ratio of the products will indicate the relative reactivity.

Visualizations

Logical Relationship of Reactivity Factors

G Factors Influencing Reactivity of Methylacetophenone Isomers cluster_2M This compound cluster_4M 4-Methylacetophenone 2M_Steric Steric Hindrance (ortho-methyl) 2M_Reactivity Decreased Reactivity (Carbonyl & Ortho-position) 2M_Steric->2M_Reactivity Reactivity Overall Reactivity 2M_Reactivity->Reactivity 4M_Electronic Electronic Effect (para-methyl, +I, +H) 4M_Reactivity Increased Reactivity (Electrophilic Aromatic Substitution) 4M_Electronic->4M_Reactivity 4M_Reactivity->Reactivity G Comparative Workflow: Baeyer-Villiger Oxidation cluster_2M This compound cluster_4M 4-Methylacetophenone Start Start: Parallel Reactions 2M_React Dissolve in DCM Start->2M_React 4M_React Dissolve in DCM Start->4M_React 2M_Add Add m-CPBA at 0°C 2M_React->2M_Add 2M_Monitor Monitor by GC-MS 2M_Add->2M_Monitor 2M_Workup Workup & Isolation 2M_Monitor->2M_Workup 2M_Product 2-Methylphenyl acetate 2M_Workup->2M_Product Analysis Compare Rates & Yields 2M_Product->Analysis 4M_Add Add m-CPBA at 0°C 4M_React->4M_Add 4M_Monitor Monitor by GC-MS 4M_Add->4M_Monitor 4M_Workup Workup & Isolation 4M_Monitor->4M_Workup 4M_Product 4-Methylphenyl acetate 4M_Workup->4M_Product 4M_Product->Analysis

References

Validation of 2-Methylacetophenone as a Certified Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-Methylacetophenone as a certified analytical standard. It offers a detailed comparison of its performance with alternative standards, supported by established experimental data and protocols. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of analytical standards for their specific needs.

Introduction to this compound as an Analytical Standard

This compound (also known as o-Methylacetophenone or 1-(2-methylphenyl)ethanone) is an aromatic ketone widely used in organic synthesis, fragrance, and pharmaceutical industries.[1][2][3] As an analytical standard, it serves as a crucial reference material for the qualitative and quantitative analysis of related compounds in various matrices. Its validation as a certified standard ensures its identity, purity, and traceability, which are fundamental for achieving accurate and reproducible analytical results.

Certified analytical standards are characterized by their high purity and well-documented physical and chemical properties. This compound is commercially available in various purity grades, including 98% and ≥99% as determined by Gas Chromatography (GC).[1][4] Its key properties are summarized in the table below.

Comparative Analysis with Alternative Standards

The selection of an appropriate analytical standard is critical for the accuracy and reliability of analytical data. This section compares the key analytical attributes of this compound with its positional isomers, 3-Methylacetophenone and 4-Methylacetophenone, as well as the parent compound, Acetophenone.

Table 1: Comparison of Physicochemical Properties of Acetophenone and its Methylated Analogs

PropertyThis compound3-Methylacetophenone4-MethylacetophenoneAcetophenone
CAS Number 577-16-2[1][4][5][6][7]585-74-0122-00-9[8][9]98-86-2[10]
Molecular Formula C₉H₁₀O[1][2][4][7]C₉H₁₀OC₉H₁₀O[9]C₈H₈O[10]
Molecular Weight 134.18 g/mol [1][4][5][6][7]134.18 g/mol 134.18 g/mol [9]120.15 g/mol [10]
Boiling Point 214 °C[1][4][6]220 °C226 °C202 °C[10]
Density (at 25 °C) 1.026 g/mL[1][4][6]1.004 g/mL1.005 g/mL1.03 g/mL[10]
Refractive Index (n20/D) 1.5318[1][4][6]1.5331.533-1.5351.534[10]
Purity (Typical) 98%, ≥99% (GC)[1][4]≥98% (GC)≥95% (GC)≥99.5% (GC)[10]

Validation Workflow for an Analytical Standard

The validation of an analytical standard is a multi-step process that involves a comprehensive assessment of its identity, purity, and physical properties. A typical workflow for the validation of this compound is illustrated below.

Validation_Workflow cluster_3 Certification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS, LC-MS) GC Gas Chromatography (GC-FID) IR Infrared Spectroscopy (FTIR) HPLC High-Performance Liquid Chromatography (HPLC-UV) MeltingPoint Melting/Boiling Point Determination KarlFischer Karl Fischer Titration (Water Content) RefractiveIndex Refractive Index Measurement CoA Certificate of Analysis Generation Density Density Measurement

Caption: Workflow for the validation of an analytical standard.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of analytical standards. Below are the experimental protocols for the key techniques used in the validation of this compound.

Gas Chromatography (GC) for Purity Assessment

This method is suitable for the determination of the purity of volatile and semi-volatile compounds like this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., acetone or dichloromethane).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This method provides an alternative and complementary approach to GC for purity determination. A patent for a method to separate o-methylacetophenone and 2,4-dichloroacetophenone suggests the following conditions can be adapted.[11]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: 220 nm.[11]

  • Column Temperature: 25 °C.[11]

  • Injection Volume: 20 µL.[11]

  • Sample Preparation: Prepare a solution of this compound in the mobile phase.

  • Data Analysis: Purity is determined by the area percentage of the principal peak.

Spectroscopic Analysis for Identity Confirmation

Spectroscopic techniques are essential for confirming the chemical structure of the analytical standard.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. ¹H NMR spectral data for this compound is publicly available.[12]

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern. GC-MS is a common technique for this purpose.[13]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. ATR-IR spectra for this compound are also available in public databases.[13]

The following diagram illustrates the logical flow of the analytical validation process.

Analytical_Validation_Process start Obtain Candidate Standard Material identity Identity Confirmation (NMR, MS, IR) start->identity purity Purity Assay (GC, HPLC) identity->purity water Water Content (Karl Fischer) purity->water physchem Physicochemical Characterization water->physchem coa Generate Certificate of Analysis physchem->coa end Certified Analytical Standard coa->end

Caption: Logical flow of the analytical standard validation process.

Conclusion

The data presented in this guide validates this compound as a reliable and well-characterized certified analytical standard. Its distinct physicochemical properties, which are well-documented and supported by various analytical techniques, make it a suitable reference material for a wide range of applications in research and quality control. When compared to its isomers and the parent compound, this compound offers a unique analytical profile that can be leveraged for specific method development and validation. The provided experimental protocols serve as a foundation for laboratories to establish their own procedures for the use and verification of this standard.

References

A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of organic synthesis, particularly in the construction of chalcones and other vital intermediates for drug development, the Claisen-Schmidt and aldol condensation reactions are foundational. The choice of ketone is a critical parameter influencing reaction kinetics and overall yield. This guide provides a comparative analysis of 2-methylacetophenone and the parent acetophenone in such condensation reactions, focusing on the impact of steric hindrance and electronic effects on their reactivity.

Executive Summary

Data Presentation: A Comparative Analysis of Reaction Yields

The following table summarizes typical yields for the Claisen-Schmidt condensation of acetophenone and substituted acetophenones with benzaldehyde. This data, compiled from various studies, provides a quantitative basis for comparing their relative reactivities.

KetoneAldehydeCatalystSolventReaction TimeYield (%)Reference
AcetophenoneBenzaldehydeNaOHEthanol/Water24 hoursQuantitative[1]
AcetophenoneBenzaldehydeNaOHEthanol2-3 hours75-90[2]
4-MethylacetophenoneBenzaldehydeNot SpecifiedNot SpecifiedNot Specified50-74[1]
2-Hydroxy-5-methylacetophenoneBenzaldehydePiperidineEthanolNot Specified33[3]

Analysis: The data clearly indicates that acetophenone provides excellent yields in the Claisen-Schmidt condensation. The introduction of a methyl group on the phenyl ring, as seen with 4-methylacetophenone, results in a noticeable decrease in yield. While data for this compound is not directly available in a comparative context, the significantly lower yield observed for 2-hydroxy-5-methylacetophenone, which also possesses an ortho-substituent (hydroxyl group) and a meta-substituent (methyl group), strongly suggests that substitution at the ortho position, as in this compound, would lead to a substantial reduction in yield due to steric hindrance.

The Decisive Factor: Steric Hindrance

The primary reason for the lower reactivity of this compound in condensation reactions is steric hindrance. The methyl group at the ortho position of the benzene ring physically obstructs the acetyl group. This has two main consequences:

  • Inhibition of Enolate Formation: The formation of the reactive enolate intermediate, which is crucial for the condensation reaction, can be sterically hindered.

  • Impediment of Nucleophilic Attack: Even when the enolate is formed, the bulky ortho-methyl group hinders its ability to approach and attack the carbonyl carbon of the aldehyde, a necessary step for carbon-carbon bond formation.

This steric effect is a well-documented phenomenon in organic chemistry and is a key consideration when designing synthetic routes involving substituted aromatic ketones.

Experimental Protocols

Below are representative experimental protocols for the Claisen-Schmidt condensation of acetophenone. These can be adapted for reactions with this compound, although longer reaction times and/or stronger reaction conditions may be necessary to achieve reasonable yields.

Protocol 1: Base-Catalyzed Condensation in Aqueous Ethanol

Materials:

  • Acetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve acetophenone in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide in water.

  • Cool the acetophenone solution in an ice bath and slowly add the sodium hydroxide solution with continuous stirring.

  • Add benzaldehyde to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water to remove any remaining NaOH.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Protocol 2: Solvent-Free Condensation

Materials:

  • Acetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (solid)

  • Mortar and pestle

  • Spatula

Procedure:

  • In a mortar, combine acetophenone and solid sodium hydroxide.

  • Grind the mixture with a pestle for a few minutes until it becomes a paste.

  • Add benzaldehyde to the mortar and continue grinding for the specified reaction time.

  • The reaction mixture will solidify.

  • Add water to the mortar and grind further to break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the product from ethanol.

Visualizing the Process

To better understand the reaction dynamics and experimental setup, the following diagrams are provided.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone Acetophenone enolate Enolate (Nucleophile) ketone->enolate Deprotonation base Base (OH⁻) aldehyde Benzaldehyde (Electrophile) alkoxide Alkoxide Intermediate aldehyde->alkoxide enolate2->aldehyde C-C Bond Formation water H₂O aldol Aldol Adduct alkoxide2->aldol Protonation chalcone Chalcone (α,β-Unsaturated Ketone) aldol2->chalcone Elimination of H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation reaction.

Experimental_Workflow start Start reactants Mix Acetophenone, Benzaldehyde, and NaOH in Ethanol/Water start->reactants reaction Stir at Room Temperature reactants->reaction precipitation Pour into Ice Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization product Pure Chalcone Product recrystallization->product

Caption: A typical experimental workflow for the Claisen-Schmidt condensation.

Conclusion

References

A Comparative Guide to the Biological Efficacy of 2-Methylacetophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 2-Methylacetophenone and its structural analogs. The information presented is curated from peer-reviewed studies and is intended to aid researchers in understanding the structure-activity relationships of this class of compounds.

Comparative Analysis of Biological Activities

The biological activities of this compound and its analogs are significantly influenced by the position and nature of substituents on the aromatic ring. This guide summarizes the comparative efficacy across acaricidal, phytotoxic, and antibacterial activities, with a known mechanism of action for this compound being the inhibition of xanthine dehydrogenase.

Acaricidal Activity

Studies have demonstrated that the position of the methyl group on the acetophenone scaffold plays a crucial role in its acaricidal potency against house dust mites.

Table 1: Comparative Acaricidal Activity of this compound and Its Analogs against Dermatophagoides farinae

CompoundSubstituent PositionLD50 (μg/cm²) - Vapor Phase[1]LD50 (μg/cm²) - Contact Assay[1]
This compound 2-CH₃1.25 0.64
3-Methylacetophenone3-CH₃1.260.58
4-Methylacetophenone4-CH₃1.290.77
2'-Hydroxy-4'-methylacetophenone2-OH, 4-CH₃1.750.76
2'-Hydroxy-5'-methylacetophenone2-OH, 5-CH₃1.961.16
Benzyl Benzoate (Reference)-10.007.52

A lower LD50 value indicates higher toxicity to the mites.

Structure-Activity Relationship Insights for Acaricidal Activity:

  • The positional isomers of methylacetophenone exhibit comparable, and in some cases, superior acaricidal activity to the reference compound, benzyl benzoate[1].

  • In the vapor phase, this compound is the most active among the tested methyl isomers[1].

  • In the contact toxicity bioassay, 3'-methylacetophenone was found to be the most effective[1].

  • The introduction of a hydroxyl group, as seen in 2'-hydroxy-4'-methylacetophenone and 2'-hydroxy-5'-methylacetophenone, appears to slightly decrease the acaricidal activity compared to the non-hydroxylated methylacetophenones[1].

Phytotoxic Activity

The phytotoxicity of acetophenone derivatives has been evaluated, revealing that the number and position of methyl groups influence their inhibitory effects on plant growth.

Table 2: Comparative Phytotoxicity of Methylacetophenone Analogs on Lactuca sativa (Lettuce)

CompoundSubstituent Position(s)EndpointIC50 (mM)[2][3]
4-Methylacetophenone4-CH₃Germination Rate0.4
2',4'-Dimethylacetophenone2,4-di-CH₃Not specified, but most phytotoxic-
Propiophenone (Reference)-Hypocotyl Size0.1

A lower IC50 value indicates greater phytotoxicity.

Structure-Activity Relationship Insights for Phytotoxic Activity:

  • The presence of two methyl groups, as in 2',4'-dimethylacetophenone, resulted in the highest phytotoxic activity among the tested compounds[2][3].

  • 4-Methylacetophenone demonstrated notable inhibition of germination rate in Lactuca sativa[2][3].

Antibacterial Activity

A quantitative structure-activity relationship (QSAR) study on various acetophenone derivatives has provided insights into their antibacterial potential. While data for this compound was not explicitly reported in this specific study, the activity of other substituted analogs offers valuable comparative information.

Table 3: Comparative Antibacterial Activity (MIC, µg/mL) of Acetophenone Analogs

CompoundSubstituentBacillus subtilis[4]Staphylococcus aureus[4]Salmonella typhi[4]Enterobacter aerogenes[4]Proteus vulgaris[4]
4-Methylacetophenone4-CH₃125>1000250500500
2-Hydroxyacetophenone2-OH12562.5250500500
3-Bromoacetophenone3-Br250125125250250
4-Ethoxyacetophenone4-OC₂H₅500250250250500
3-Nitroacetophenone3-NO₂12562.512512562.5
4-Nitroacetophenone4-NO₂62.531.25125125125

A lower MIC value indicates greater antibacterial activity.

Structure-Activity Relationship Insights for Antibacterial Activity:

  • Electron-withdrawing groups, such as the nitro group (NO₂), particularly at the para-position, significantly enhance antibacterial activity[4].

  • A hydroxyl group at the ortho-position also confers notable activity, especially against Staphylococcus aureus[4].

  • The 4-methyl substituent showed moderate activity against Bacillus subtilis and Salmonella typhi but was less effective against the other tested strains[4].

Mechanism of Action: Xanthine Dehydrogenase Inhibition

Experimental Protocols

Acaricidal Activity Bioassay (Vapor Phase and Contact Toxicity)

Objective: To determine the lethal dose (LD50) of the test compounds against house dust mites.

Vapor Phase Bioassay:

  • A range of concentrations of each test compound is prepared.

  • A small filter paper (2 cm diameter) is treated with 10 µL of each test solution and placed in the bottom of a small petri dish (3 cm diameter).

  • Twenty adult mites are introduced into each petri dish, and the dish is sealed.

  • The dishes are incubated at 25°C and 75% relative humidity for 24 hours.

  • Mortality is assessed under a binocular microscope.

Contact Toxicity Bioassay:

  • Filter paper discs (3.5 cm diameter) are treated with 0.5 mL of various concentrations of the test compounds dissolved in acetone.

  • After air-drying, the treated filter papers are placed in petri dishes.

  • Twenty adult mites are placed on the treated filter paper.

  • The petri dishes are incubated under the same conditions as the vapor phase bioassay.

  • Mortality is recorded after 24 hours.

  • The LD50 values are calculated using probit analysis.

Phytotoxicity Bioassay (Seed Germination and Seedling Growth)

Objective: To evaluate the inhibitory effect of the compounds on seed germination and seedling growth.

  • Seeds of the test plant (e.g., Lactuca sativa) are surface-sterilized.

  • Petri dishes are lined with filter paper.

  • A series of concentrations of the test compounds are prepared in a suitable solvent (e.g., water with a small amount of DMSO).

  • The filter paper in each petri dish is moistened with a specific volume of the respective test solution or a control solution.

  • A set number of seeds are evenly placed on the filter paper in each dish.

  • The petri dishes are sealed and incubated in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • After a defined period (e.g., 7 days), the germination rate, radicle length, and hypocotyl length are measured.

  • The IC50 values (the concentration causing 50% inhibition) are calculated based on the dose-response curves.

Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Each bacterial strain is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Positive (no compound) and negative (no bacteria) controls are included.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Xanthine Oxidase Inhibition Assay

Objective: To measure the inhibitory effect of the compounds on the activity of xanthine oxidase.

  • The reaction mixture is prepared in a cuvette, containing a buffer solution (e.g., phosphate buffer, pH 7.5) and the test compound at various concentrations.

  • Xanthine oxidase enzyme is added to the mixture, and it is pre-incubated at a specific temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

  • The reaction is initiated by adding the substrate, xanthine.

  • The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • The percentage of inhibition is calculated by comparing the rate of the reaction with and without the inhibitor.

  • The IC50 value is determined from the plot of inhibition percentage against the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assays Biological Efficacy Evaluation cluster_analysis Data Analysis C This compound & Analogs A Acaricidal Assay (LD50) C->A Test Compounds P Phytotoxicity Assay (IC50) C->P Test Compounds B Antibacterial Assay (MIC) C->B Test Compounds X Xanthine Dehydrogenase Inhibition Assay (IC50) C->X Test Compounds D Structure-Activity Relationship (SAR) Analysis A->D Quantitative Data P->D Quantitative Data B->D Quantitative Data X->D Quantitative Data signaling_pathway Xanthine Xanthine XDH Xanthine Dehydrogenase (XDH) Xanthine->XDH Substrate UricAcid UricAcid XDH->UricAcid Catalyzes conversion Inhibitor This compound Inhibitor->XDH Inhibits

References

Comparative Cross-Reactivity Analysis of Novel 2-Methylacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of novel 2-methylacetophenone derivatives. While direct comparative experimental data for a broad range of these compounds is not extensively available in the public domain, this document presents a hypothetical case study and detailed experimental protocols to guide researchers in performing and interpreting such studies. The diverse biological activities of acetophenone derivatives, ranging from antifungal to anti-inflammatory, underscore the importance of thorough cross-reactivity profiling to ensure target selectivity and minimize off-target effects.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for a series of novel this compound derivatives against a panel of related kinases. The data is presented as the half-maximal inhibitory concentration (IC50) in micromolars (µM). Lower values indicate higher potency.

Compound IDStructureTarget Kinase A (IC50 µM)Off-Target Kinase B (IC50 µM)Off-Target Kinase C (IC50 µM)Selectivity Ratio (B/A)Selectivity Ratio (C/A)
MAP-001 This compound>100>100>100--
MAP-002 4-Amino-2-methylacetophenone1.225.648.321.340.3
MAP-003 4-Hydroxy-2-methylacetophenone5.815.233.12.65.7
MAP-004 4-Nitro-2-methylacetophenone12.3>100>100>8.1>8.1
MAP-005 4-Fluoro-2-methylacetophenone2.550.175.420.030.2

Experimental Protocols

A detailed methodology for determining the cross-reactivity of the hypothetical this compound derivatives via a competitive enzyme-linked immunosorbent assay (ELISA) is provided below. This protocol is a standard method for assessing the binding affinity of compounds to a target of interest.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • Target protein (e.g., Kinase A, B, C)

  • Biotinylated ligand for the target protein

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • 96-well microtiter plates

  • Test compounds (novel this compound derivatives)

2. Plate Coating:

  • Dilute the target protein to a final concentration of 1-10 µg/mL in coating buffer.

  • Add 100 µL of the diluted target protein solution to each well of a 96-well plate.

  • Incubate the plate overnight at 4°C.

  • The following day, wash the plate three times with 200 µL of wash buffer per well.

3. Blocking:

  • Add 200 µL of assay buffer to each well to block non-specific binding sites.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with 200 µL of wash buffer per well.

4. Competitive Binding:

  • Prepare serial dilutions of the test compounds and the unlabelled ligand (as a positive control) in assay buffer.

  • Add 50 µL of the diluted test compounds or unlabelled ligand to the appropriate wells.

  • Add 50 µL of the biotinylated ligand (at a concentration predetermined to give 80-90% of the maximum signal) to all wells.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

5. Detection:

  • Wash the plate four times with 200 µL of wash buffer per well.

  • Add 100 µL of streptavidin-HRP conjugate, diluted in assay buffer, to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with 200 µL of wash buffer per well.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution to each well.

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance against the log of the compound concentration.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the biotinylated ligand binding.

  • Percent cross-reactivity can be calculated using the formula: (% Cross-Reactivity) = (IC50 of target analyte / IC50 of test compound) x 100

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound derivative that inhibits a specific kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes MAP_Derivative This compound Derivative (e.g., MAP-002) MAP_Derivative->Kinase_A Inhibits

Caption: Hypothetical kinase cascade inhibited by a this compound derivative.

Experimental Workflow for Cross-Reactivity Screening

This diagram outlines the general workflow for screening novel compounds for cross-reactivity.

G cluster_workflow Cross-Reactivity Screening Workflow A Synthesize Novel This compound Derivatives B Primary Assay: Determine IC50 against Primary Target A->B C Selectivity Panel: Screen active compounds against a panel of related off-targets B->C D Data Analysis: Calculate IC50 values and selectivity ratios C->D E Identify Selective Lead Compounds D->E

Caption: Workflow for identifying selective this compound derivatives.

A Spectroscopic Comparison of 2-Methylacetophenone, 3-Methylacetophenone, and 4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of organic chemistry and drug development, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in molecular structure can lead to significant variations in chemical reactivity, biological activity, and physical properties. This guide provides a comprehensive spectroscopic comparison of three common structural isomers: 2-Methylacetophenone, 3-Methylacetophenone, and 4-Methylacetophenone. By leveraging fundamental analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we delineate the key distinguishing features of each isomer, supported by experimental data.

Introduction to Methylacetophenone Isomers

This compound, 3-Methylacetophenone, and 4-Methylacetophenone are aromatic ketones with the chemical formula C₉H₁₀O.[1][2] They share the same molecular weight but differ in the position of the methyl group on the benzene ring relative to the acetyl group. This positional isomerism gives rise to distinct spectroscopic signatures, which can be used for their unambiguous identification.

Molecular Structures:

  • This compound: The methyl group is ortho to the acetyl group.

  • 3-Methylacetophenone: The methyl group is meta to the acetyl group.

  • 4-Methylacetophenone: The methyl group is para to the acetyl group.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers, providing a clear basis for comparison.

¹H NMR Spectral Data (CDCl₃)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shifts (δ) in parts per million (ppm) are indicative of the electronic environment of the protons.

Proton Assignment This compound (δ, ppm) 3-Methylacetophenone (δ, ppm) 4-Methylacetophenone (δ, ppm)
-COCH₃ 2.54[3]2.572.57[4]
Ar-CH₃ 2.51[3]2.42[4]2.41[4]
Aromatic Protons 7.21-7.66 (m, 4H)[3]7.34-7.77 (m, 4H)[4]7.25 (d, 2H), 7.86 (d, 2H)[4]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data (CDCl₃)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic and structural environment.

Carbon Assignment This compound (δ, ppm) 3-Methylacetophenone (δ, ppm) 4-Methylacetophenone (δ, ppm)
C=O 201.2198.3[4]198.0[4]
-COCH₃ 29.626.6[4]26.5[4]
Ar-CH₃ 21.421.3[4]21.6[4]
Aromatic Carbons 125.6, 128.6, 131.2, 132.0, 138.1, 138.4125.6, 128.4, 128.7, 133.8, 137.2, 138.3[4]128.4, 129.2, 134.7, 143.9[4]

Note: Some sources may show slight variations in reported chemical shifts.

IR Spectral Data (liquid film)

Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

Vibrational Mode This compound (cm⁻¹) 3-Methylacetophenone (cm⁻¹) 4-Methylacetophenone (cm⁻¹)
C=O Stretch ~1685~1688~1684
C-H Stretch (Aromatic) ~3000-3100~3000-3100~3000-3100
C-H Stretch (Aliphatic) ~2850-3000~2850-3000~2850-3000
C=C Stretch (Aromatic) ~1605, ~1450~1608, ~1480~1607, ~1460

Note: These are approximate values and the full IR spectrum should be consulted for a complete analysis.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Ion This compound (m/z) 3-Methylacetophenone (m/z) 4-Methylacetophenone (m/z)
Molecular Ion (M⁺) 134134[5]134[6]
Base Peak 119119[7]119[8]
Major Fragments 91, 65, 4391, 65, 43[7]91, 65, 43

The base peak at m/z 119 for all three isomers corresponds to the loss of a methyl group ([M-15]⁺), forming the stable acylium ion. The peak at m/z 91 is characteristic of the tropylium ion, and the peak at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the methylacetophenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the methylacetophenone isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-2048

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples are introduced via direct infusion or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Scan speed: 1000 amu/s.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic comparison of the methylacetophenone isomers.

Spectroscopic_Workflow cluster_isomers Isomer Samples cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison cluster_conclusion Conclusion Isomer2 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer2->NMR IR IR Spectroscopy Isomer2->IR MS Mass Spectrometry Isomer2->MS Isomer3 3-Methylacetophenone Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 4-Methylacetophenone Isomer4->NMR Isomer4->IR Isomer4->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values & Fragmentation Patterns MS->MS_Data Conclusion Structural Elucidation & Isomer Differentiation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Experimental workflow for the spectroscopic comparison of methylacetophenone isomers.

Distinguishing_Features cluster_isomers Methylacetophenone Isomers cluster_techniques Key Differentiating Technique cluster_observation Primary Observation cluster_interpretation Structural Interpretation Isomers This compound 3-Methylacetophenone 4-Methylacetophenone NMR ¹H NMR Spectroscopy Isomers->NMR Analyzed by Aromatic_Region Aromatic Proton Splitting Patterns NMR->Aromatic_Region Reveals Structure Positional Isomerism (ortho, meta, para) Aromatic_Region->Structure Determines

Caption: Logical relationship for differentiating methylacetophenone isomers using ¹H NMR.

Conclusion

The spectroscopic analysis of this compound, 3-methylacetophenone, and 4-methylacetophenone reveals distinct fingerprints for each isomer, enabling their unambiguous differentiation. While IR and Mass Spectrometry provide valuable information about functional groups and molecular weight, NMR spectroscopy, particularly ¹H NMR, is the most definitive technique for distinguishing between these positional isomers. The differences in the chemical shifts and splitting patterns of the aromatic protons directly reflect the substitution pattern on the benzene ring. This guide provides a foundational reference for researchers and professionals involved in the synthesis, quality control, and analysis of these and similar compounds.

References

A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methylacetophenone, a key aromatic ketone utilized in fragrances, pharmaceuticals, and organic synthesis, is critical for quality control and research applications.[1][2] The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. This comparison is based on methodologies applied to structurally similar compounds, providing a robust framework for method development and validation.

Methodology and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound, which has a boiling point of 214 °C.[4][5] The method offers high separation efficiency and definitive identification based on mass spectra.

Instrumentation: A GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometric (MS) detector.[6]

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the analyte.[7]

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.[6]

  • Injection Mode: Split (e.g., 50:1).[6]

Mass Spectrometer Conditions:

  • Transfer Line Temperature: 280 °C.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.[6]

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would include m/z 134 (molecular ion), 119, and 91.[8]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[9] For this compound, a reversed-phase HPLC method with UV detection is appropriate.

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[10]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of acetonitrile and water.

    • For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound).

  • Injection Volume: 10 µL.

Method Validation and Performance Comparison

Method validation is crucial to ensure that an analytical method is accurate, precise, and reliable.[12] The following table summarizes the expected performance characteristics for the GC-MS and HPLC methods for this compound analysis, based on data from similar compounds.

Validation ParameterGC-MSHPLC
Linearity (R²) > 0.995> 0.998
Accuracy (Recovery %) 76.6% to 106.3%[13]80% to 120%
Precision (RSD %) < 15%< 5%
Limit of Detection (LOD) 23 µg L⁻¹ to 94 µg L⁻¹[13]Typically in the low ng/mL range
Limit of Quantification (LOQ) 96 µg L⁻¹ to 277 µg L⁻¹[13]Typically in the mid-to-high ng/mL range
Specificity High (based on mass spectrum)Moderate (based on retention time and UV spectrum)
Throughput ModerateHigh

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Volatile Solvent start->dissolve extract Extraction (Optional) dissolve->extract injection Injection extract->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection MS Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram library_search Mass Spectral Library Search chromatogram->library_search quantification Quantification library_search->quantification

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Mobile Phase start->dissolve filter Filtration (0.45 µm) dissolve->filter injection Injection filter->injection separation RP-HPLC Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of this compound, each with its own set of advantages.

GC-MS is the preferred method when:

  • High specificity and definitive identification are required. The mass spectrum provides a unique fingerprint of the compound.

  • Analysis of volatile impurities is necessary.

  • Complex matrices are involved, where the high separation efficiency of capillary GC columns is beneficial.

HPLC is advantageous for:

  • Routine quality control and high-throughput analysis due to its typically faster run times and simpler sample preparation for pure substances.

  • Analysis of thermally labile or non-volatile impurities that may be present in the sample.

  • Quantification requiring high precision and accuracy for the primary component.

Ultimately, the choice of method will depend on the specific analytical goals.[6] For comprehensive characterization and impurity profiling, employing both techniques orthogonally can provide a complete picture of the sample's composition. This comparative guide provides the necessary foundational information for researchers to select and develop the most appropriate analytical method for their this compound analysis needs.

References

A Comparative Analysis of the Fragrance Profiles of 2-Methylacetophenone and Propiophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fragrance profiles of two aromatic ketones, 2-Methylacetophenone and Propiophenone. The information presented herein is intended to assist researchers and professionals in the fields of sensory science, fragrance development, and pharmacology in understanding the distinct olfactory characteristics of these compounds. This comparison is supported by available data and outlines standard experimental protocols for fragrance profile analysis.

Executive Summary

This compound and Propiophenone, while structurally similar as aromatic ketones, exhibit markedly different fragrance profiles. This compound is characterized by a complex, multi-faceted aroma with sweet, nutty, and powdery notes. In contrast, Propiophenone presents a predominantly floral and fruity scent. These differences are crucial for their respective applications in the fragrance and flavor industries.

Data Presentation: A Comparative Overview

FeatureThis compoundPropiophenone
CAS Number 577-16-2[1][2]93-55-0[3]
Molecular Formula C₉H₁₀O[1][2]C₉H₁₀O[3]
Odor Type Floral[4]Floral[3]
Fragrance Descriptors Sweet, hawthorn, powdery, anisic, coumarinic, phenolic, burnt, nutty, honey[2][4]Floral, lilac, hawthorne, sweet, fruity, cherry, herbaceous-floral[3]
Threshold of Concern 1800 (μ g/person/day )[4]1800 (μ g/person/day )[3]

Olfactory Profile Analysis

This compound

The fragrance profile of this compound is notably complex and warm. Its primary characteristics are sweet and powdery, with a distinct hawthorn nuance.[4] The profile is further enriched by anisic (anise-like), coumarinic (sweet, hay-like), and phenolic undertones, which can be perceived as slightly medicinal or smoky. The presence of burnt and nutty notes adds depth and a gourmand quality to the overall aroma, culminating in a subtle honey-like sweetness.[2][4] This multifaceted profile makes it a versatile ingredient in fragrance compositions where a rich, warm, and slightly spicy character is desired.

Propiophenone

Propiophenone, in contrast, possesses a more direct and classically floral-fruity fragrance. The dominant notes are reminiscent of lilac and hawthorne, lending it a fresh and spring-like quality.[3] Its inherent sweetness is complemented by distinct fruity undertones, often described as cherry-like.[3] A subtle herbaceous-floral character provides a green and natural facet to the aroma. The overall impression is one of a clean, sweet, and pleasant floral bouquet with a juicy fruitiness.

Experimental Protocols

The characterization of fragrance profiles is a multi-step process involving both instrumental analysis and sensory evaluation. A standard and robust methodology for this purpose is Gas Chromatography-Olfactometry (GC-O), which combines the separation power of gas chromatography with the sensitivity of the human olfactory system.

Gas Chromatography-Olfactometry (GC-O) Protocol

Objective: To separate and identify the individual volatile compounds contributing to the overall aroma of this compound and Propiophenone and to characterize their respective odors.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer and an Olfactory Detection Port (GC-MS/O)

  • Samples of this compound (≥98% purity) and Propiophenone (≥98% purity)

  • Appropriate solvent for dilution (e.g., ethanol)

  • Headspace vials

  • Trained sensory panel (minimum of 6 panelists)

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound and Propiophenone in the chosen solvent at a concentration suitable for headspace analysis (e.g., 100 ppm).

    • Pipette an aliquot of each solution into separate headspace vials and seal them.

    • Equilibrate the vials at a controlled temperature (e.g., 40°C) for a set period (e.g., 30 minutes) to allow for the volatilization of the compounds into the headspace.

  • GC-MS/O Analysis:

    • Inject a sample of the headspace from each vial into the GC-MS/O system.

    • The GC will separate the individual volatile components of the sample based on their boiling points and polarity.

    • The effluent from the GC column is split between the Mass Spectrometer (MS) and the Olfactory Detection Port (O).

    • The MS will identify and quantify the separated compounds.

    • Simultaneously, trained sensory panelists will sniff the effluent at the Olfactory Detection Port and record the perceived odor, its intensity, and its duration for each eluting compound.

  • Data Analysis:

    • Correlate the sensory data from the panelists with the chemical data from the MS to identify the specific compounds responsible for the different aroma notes.

    • Generate an aromagram for each compound, which is a graphical representation of the odor intensity as a function of retention time.

    • Compare the aromagrams and the identified odor-active compounds of this compound and Propiophenone to highlight the key drivers of their distinct fragrance profiles.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the Gas Chromatography-Olfactometry (GC-O) analysis described above.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Sample Fragrance Compound (this compound or Propiophenone) Dilution Dilution in Solvent Sample->Dilution Vial Headspace Vial Dilution->Vial GC Gas Chromatography (GC) Separation of Volatiles Vial->GC Split Column Effluent Split GC->Split MS Mass Spectrometry (MS) Compound Identification Split->MS O Olfactory Detection Port (O) Sensory Evaluation Split->O Correlation Correlation of MS and O Data MS->Correlation O->Correlation Aromagram Aromagram Generation Profile Fragrance Profile Characterization Aromagram->Profile Correlation->Aromagram

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) for fragrance profile analysis.

References

relative performance of different catalysts in the synthesis of 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective synthesis of 2-Methylacetophenone presents a notable challenge in aromatic chemistry. This guide provides an objective comparison of catalytic strategies for the synthesis of this valuable intermediate, with a focus on the factors influencing regioselectivity. While the para-isomer (4-Methylacetophenone) is often the major product in classical Friedel-Crafts acylation of toluene, specific catalysts and reaction conditions can be tailored to enhance the yield of the ortho-isomer.

The primary route to methylacetophenone isomers is the Friedel-Crafts acylation of toluene. This reaction typically employs a Lewis acid catalyst to activate an acylating agent, which then undergoes electrophilic aromatic substitution onto the toluene ring. The methyl group of toluene is an ortho-para directing group, leading to a mixture of this compound and 4-Methylacetophenone. Due to steric hindrance, the para-product is generally favored.[1][2][3]

Comparative Analysis of Catalytic Systems

Achieving high selectivity for this compound is a significant synthetic hurdle. The majority of published research has focused on maximizing the yield of the para-isomer, which has broader industrial applications. However, analysis of existing literature provides insights into how catalyst choice and reaction conditions can influence the ortho/para product ratio.

Catalyst SystemAcylating AgentSolventTemperatureReaction TimeToluene Conversion (%)Selectivity for this compound (%)Reference
Aroyl Triflate / 2,4,6-tri-tert-butylpyridineAroyl Triflate1,2-dichloroethaneNot SpecifiedNot SpecifiedNot Specified~30[4]
Aroyl Triflate / Trifluoromethanesulfonic acid (HOTf)Aroyl Triflate1,2-dichloroethaneNot SpecifiedNot SpecifiedNot Specified~10[4]
H-ZSM-5Acetyl ChlorideVapor Phase180 °C (453 K)Not Specified60.2 (of AcCl)11.7[1][5]
H-USY ZeoliteAcetic AnhydrideLiquid Phase180 °CNot SpecifiedUp to 100 (of Ac₂O)~15[1]
Beta-type ZeolitesAcetic AnhydrideLiquid Phase150 °CNot SpecifiedHighNear 0[3]

Key Observations:

  • Steric Hindrance: The use of the sterically hindered base, 2,4,6-tri-tert-butylpyridine, in conjunction with an aroyl triflate acylating agent, has been shown to significantly increase the proportion of the ortho-acylation product to approximately 30%.[4] This suggests that blocking the more accessible para-position can favor substitution at the ortho-position.

  • Acidic Conditions: In contrast, strongly acidic conditions, such as the presence of trifluoromethanesulfonic acid (HOTf), lead to a low ortho-product yield of around 10%.[4]

  • Zeolite Catalysts: While highly active, common zeolite catalysts like H-ZSM-5, H-USY, and Beta-type zeolites exhibit strong shape-selectivity for the para-isomer, resulting in low yields of this compound.[1][3][5] For example, H-ZSM-5 and H-USY zeolites resulted in approximately 88.3% and 85% selectivity for 4-Methylacetophenone, respectively.[1] Beta-type zeolites can achieve almost complete selectivity for the para-isomer.[3]

Experimental Protocols

A general procedure for the Friedel-Crafts acylation of toluene is provided below. Researchers should note that optimization of stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the desired isomer.

Representative Experimental Protocol: Friedel-Crafts Acylation of Toluene

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is added to a dry solvent such as dichloromethane or 1,2-dichloroethane in the reaction flask. The mixture is stirred to form a suspension.

  • Acylating Agent Addition: The acylating agent (e.g., acetyl chloride or acetic anhydride) is dissolved in the same solvent and added dropwise to the stirred catalyst suspension via the dropping funnel. The addition is typically carried out at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.

  • Toluene Addition: Toluene, dissolved in the reaction solvent, is then added dropwise to the reaction mixture at a controlled rate, maintaining the desired temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature or heated to reflux and stirred for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to separate the ortho- and para-isomers.[2][6]

Visualizing the Process and Logic

To further clarify the experimental and conceptual aspects of this compound synthesis, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble and Flame-Dry Glassware B Add Anhydrous AlCl3 to Solvent A->B E Cool Catalyst Suspension to 0-5 °C B->E C Dissolve Acetyl Chloride in Solvent F Add Acetyl Chloride Solution Dropwise C->F D Dissolve Toluene in Solvent G Add Toluene Solution Dropwise D->G E->F F->G H Stir at Room Temp. or Reflux G->H I Monitor Reaction by TLC/GC H->I J Quench with Ice and HCl I->J K Separate Organic Layer J->K L Extract Aqueous Layer K->L M Wash Combined Organic Layers L->M N Dry and Evaporate Solvent M->N O Purify by Distillation/Chromatography N->O

Figure 1: Experimental workflow for the Friedel-Crafts acylation of toluene.

G Toluene Toluene Reaction Friedel-Crafts Acylation Toluene->Reaction AcylatingAgent Acylating Agent AcylatingAgent->Reaction Catalyst Catalyst Choice Catalyst->Reaction Influences Regioselectivity Conditions Reaction Conditions (Temp., Solvent, Additives) Conditions->Reaction Influences Regioselectivity OrthoProduct This compound (Ortho) Reaction->OrthoProduct ParaProduct 4-Methylacetophenone (Para) Reaction->ParaProduct

Figure 2: Logical relationship of catalyst and conditions to product isomer distribution.

References

method validation for the rapid determination of 2-Methylacetophenone in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and rapid quantification of 2-Methylacetophenone in complex matrices is crucial for applications ranging from flavor and fragrance analysis to metabolomics and pharmaceutical impurity profiling. This guide provides an objective comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.

Comparison of Quantitative Performance

The selection of an optimal analytical method hinges on its performance characteristics. The following tables summarize the validation data for HPLC and GC-MS methodologies. It is important to note that while the HPLC data is based on a method for this compound, the detailed quantitative performance for GC-MS is derived from a validated method for the structurally similar compound, 2'-Aminoacetophenone, due to a lack of comprehensive published validation data for this compound by this specific method. This data for the analogous compound provides a strong and relevant benchmark for expected performance.

Table 1: HPLC Method Performance for this compound

Validation ParameterPerformance
Linearity (R²) > 0.999
Limit of Detection (LOD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated
Accuracy (% Recovery) Not explicitly stated
Precision (RSD%) Not explicitly stated
Matrix General Standard

Table 2: HS-SPME-GC-MS Method Performance for 2'-Aminoacetophenone *

Validation ParameterPerformance
Linearity (R²) > 0.9952[1][2]
Limit of Detection (LOD) 23 µg/L[2]
Limit of Quantification (LOQ) 96 µg/L[2]
Accuracy (% Recovery) 76.6% to 106.3%[1][2]
Precision (CV%) < 12.9%[1][2]
Matrix Grape Juice and Wine[1][2]

*Data for the structurally analogous compound 2'-Aminoacetophenone serves as a proxy.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and replication of analytical methods.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound in liquid samples.

Sample Preparation:

  • Weigh 5g of 2,4-dichloroacetophenone and 5g of o-methylacetophenone (this compound) into a 100mL volumetric flask.

  • Dissolve and dilute to the mark with ethanol solution and shake well to obtain a sample solution.[4]

Chromatographic Conditions: [4]

  • Instrument: Shimadzu LC-20AT with SPD-20A UV-Vis detector

  • Column: Kromasil C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Methanol:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is ideal for the extraction and analysis of volatile and semi-volatile compounds like this compound from complex solid or liquid matrices. The following is a general protocol, with specific parameters for the analysis of the analogous 2'-Aminoacetophenone in grape derivatives.

Sample Preparation (for Grape Derivatives): [1][2]

No complex sample preparation is explicitly mentioned in the source, suggesting direct analysis of the liquid sample after addition of an internal standard.

HS-SPME and GC-MS Conditions: [1]

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective for a broad range of analytes.

  • Equilibration Time: Optimization is crucial; a typical starting point is 15-30 minutes.

  • Extraction Time: Typically ranges from 20 to 60 minutes.

  • Extraction Temperature: Dependent on the matrix and analyte volatility, often in the range of 40-70°C.

  • Desorption: Thermal desorption in the GC inlet.

  • GC Column: Fused silica capillary column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate compounds, for instance, starting at a lower temperature and ramping up.

  • MS Detector: Operated in electron ionization (EI) mode with a scan range appropriate for the target analyte. For 2'-Aminoacetophenone, monitored ions were m/z 92, 120, 135, and 136.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing and Dissolution dilution Dilution to Working Concentration start->dilution injection Injection into HPLC dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (220 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Workflow for HPLC analysis of this compound.

HSSPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample_vial Sample placed in Headspace Vial is_add Internal Standard Addition sample_vial->is_add equilibration Equilibration is_add->equilibration extraction SPME Fiber Exposure (Extraction) equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Gas Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration and Identification detection->integration quantification Quantification integration->quantification

Workflow for HS-SPME-GC-MS analysis.

References

Safety Operating Guide

2-Methylacetophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 2-Methylacetophenone is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This combustible and hazardous chemical requires a structured disposal plan that prioritizes safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards and the necessary safety precautions. The compound is a combustible liquid and can be harmful if it comes into contact with skin or is inhaled.[1][2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Use chemically resistant gloves and wear protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: In areas with inadequate ventilation or when exposure limits may be exceeded, use a full-face respirator with an appropriate filter (e.g., type ABEK as per EN14387).[2]

Handling and Storage:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Keep the chemical away from sources of ignition such as heat, sparks, and open flames.[1][3]

  • Store containers in a cool, dry, and well-ventilated location.[1][3]

  • Ensure that container lids are tightly sealed to prevent leaks or spills.[1]

  • This compound is incompatible with strong oxidizing agents and strong bases; store it separately from these substances.[1]

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate risks.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Contain: Use an inert absorbent material like sand, silica gel, or universal binder to soak up the spill.[1]

  • Collect: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to the appropriate environmental health and safety (EHS) personnel.

First Aid:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[2]

  • Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, including under the eyelids.[1][4]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safe handling and disposal planning.

PropertyValue
Flash Point 76 °C / 168.8 °F (closed cup)
Boiling Point 214 °C
Density 1.026 g/mL at 25 °C
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
Storage Class 10 (Combustible liquids)

Step-by-Step Disposal Protocol

The disposal of this compound waste must be handled as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.

Step 1: Waste Collection

  • Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated and compatible waste container.[5]

  • Liquid waste should be kept separate from solid waste.[6]

Step 2: Container Selection and Labeling

  • Use only appropriate, leak-proof containers for waste storage.[5][6][7] Plastic containers are generally preferred for chemical waste.[8]

  • The container must be chemically compatible with this compound.

  • Clearly label the container with a "Hazardous Waste" label.[5] The label should identify the contents, including "this compound," and indicate its hazards (e.g., Combustible, Harmful).

Step 3: Waste Segregation and Storage

  • Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[6][9] Specifically, keep it away from incompatible substances like strong oxidizing agents and bases.[1]

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][9] This area must be secure and away from general laboratory traffic.

  • Do not fill the waste container beyond 90% of its capacity to allow for expansion.[5][10]

Step 4: Arranging for Disposal

  • Once the container is full or has been in storage for the maximum allowed time (regulations can vary, but a common limit is 90 days), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][8]

  • Never pour this compound down the drain or dispose of it in regular trash.[7][11]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow A Waste Generation (this compound) B Select Compatible Waste Container A->B C Label Container 'Hazardous Waste' B->C D Segregate from Incompatible Waste C->D E Store in Designated Satellite Accumulation Area D->E F Container Full (<90%) or Storage Time Limit Reached? E->F G Contact EHS for Waste Pickup F->G Yes I Continue Safe Storage and Monitoring F->I No H Professional Disposal by Licensed Facility G->H I->F

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 2-Methylacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of 2-Methylacetophenone (CAS No. 577-16-2). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified as a combustible liquid that is harmful if inhaled or in contact with skin.[1][2][3] It can cause skin and eye irritation.[4][5]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Flammable liquidsCategory 4WarningH227: Combustible liquid[1]
Acute toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[2][3]
Acute toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[2][3]
Skin irritationCategory 2WarningH315: Causes skin irritation[4][5]
Eye irritationCategory 2AWarningH319: Causes serious eye irritation[4][5]
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)WarningH335: May cause respiratory irritation[4]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN166 (EU) or NIOSH (US)[2]
Hand Protection Wear appropriate protective gloves. Nitrile rubber gloves are a suitable option.[1][6][7]Inspect gloves before use and dispose of contaminated gloves properly.[4]
Skin and Body Protection Wear protective clothing, such as a lab coat. In case of significant exposure risk, fire/flame resistant and impervious clothing should be worn.[1][2]Ensure clothing covers as much skin as possible.[8]
Respiratory Protection Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)).[2]Respirator use requires a formal respiratory protection program, including fit testing.[8]
Handling and Storage Protocol

Proper handling and storage are crucial to maintain the chemical's stability and prevent accidents.

ProcedureStep-by-Step Guidance
Handling 1. Ensure adequate ventilation in the handling area.[2] 2. Avoid breathing vapors or mist.[1][2] 3. Avoid contact with skin and eyes.[2] 4. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] 5. Use non-sparking tools to prevent ignition.[2] 6. Wash hands thoroughly after handling.
Storage 1. Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] 2. Keep away from heat and sources of ignition.[1] 3. Incompatible with strong oxidizing agents and strong bases.[1]
Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

Emergency SituationFirst-Aid MeasuresFire-Fighting MeasuresAccidental Release Measures
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if you feel unwell.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][9]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][9]
Ingestion Clean mouth with water and get medical attention.[1]
Fire Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam for extinction.[1] Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Spill or Leak 1. Remove all sources of ignition.[1] 2. Ensure adequate ventilation.[5] 3. Absorb with inert material (e.g., sand, silica gel, universal binder).[1] 4. Collect and place in a suitable, closed container for disposal.[1] 5. Do not let the product enter drains.
Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

Waste TypeDisposal Guidance
Unused Product Dispose of contents/container to an approved waste disposal plant.[1] Do not mix with other waste.
Contaminated Containers Leave chemicals in original containers. Handle uncleaned containers like the product itself.
Contaminated PPE Dispose of contaminated gloves and other PPE after use in accordance with applicable laws and good laboratory practices.[4]

Workflow for Handling this compound

cluster_preparation Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Proceed Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed Transfer Chemical Transfer Chemical Prepare Work Area->Transfer Chemical Start Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Execute Decontaminate Decontaminate Perform Experiment->Decontaminate Complete Spill Spill Perform Experiment->Spill Exposure Exposure Perform Experiment->Exposure Fire Fire Perform Experiment->Fire Waste Disposal Waste Disposal Decontaminate->Waste Disposal Proceed Doff PPE Doff PPE Waste Disposal->Doff PPE Final Step Store Chemical Store Chemical Waste Disposal->Store Chemical If applicable Store Chemical->Doff PPE Final Step Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Administer First Aid Administer First Aid Exposure->Administer First Aid Follow Fire Protocol Follow Fire Protocol Fire->Follow Fire Protocol

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.